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  • Product: 3,5-Dimethylphenyl acetate
  • CAS: 877-82-7

Core Science & Biosynthesis

Foundational

A Technical Guide to 3,5-Dimethylphenyl Acetate: Synthesis, Characterization, and Applications

Abstract: This document provides an in-depth technical overview of 3,5-dimethylphenyl acetate (CAS No. 877-82-7), a key aromatic ester in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth technical overview of 3,5-dimethylphenyl acetate (CAS No. 877-82-7), a key aromatic ester in organic synthesis. We will explore its chemical and physical properties, detail a standard laboratory synthesis protocol, and discuss the analytical techniques essential for its structural elucidation and quality control. This guide is intended for researchers, chemists, and professionals in the fields of drug development and chemical synthesis who require a comprehensive understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

3,5-Dimethylphenyl acetate is an organic compound classified as a phenolic ester.[1] Its structure consists of an acetate group attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions.[1] This substitution pattern is crucial as it imparts specific steric and electronic properties to the molecule, influencing its reactivity and physical characteristics.

The key physicochemical data for 3,5-dimethylphenyl acetate are summarized below. These values are fundamental for designing experimental procedures, including reaction setup, purification, and storage.

PropertyValueSource
CAS Number 877-82-7[2][3]
Molecular Formula C₁₀H₁₂O₂[2][3][4]
Molecular Weight 164.20 g/mol [2][3][4]
IUPAC Name (3,5-dimethylphenyl) acetate[4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 237°C (estimated)[5]
Solubility Moderately soluble in water, more soluble in organic solvents[1]
InChIKey WALHBGQQZIDBOO-UHFFFAOYSA-N[3][4]

Synthesis of 3,5-Dimethylphenyl Acetate

The most direct and common method for synthesizing 3,5-dimethylphenyl acetate is through the esterification of 3,5-dimethylphenol.[2] This is typically achieved by acylation using acetic anhydride.[2][6]

Causality of Reagent Choice:

  • 3,5-Dimethylphenol: The starting phenolic compound that provides the core aromatic structure.

  • Acetic Anhydride: A highly effective acylating agent. It is often preferred over acetyl chloride because the reaction byproduct is acetic acid, which is less corrosive and easier to handle than the hydrogen chloride gas produced when using acetyl chloride.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring the completion of the esterification in a reasonable timeframe.[6]

Standard Laboratory Synthesis Protocol

This protocol describes a robust method for the synthesis and purification of 3,5-dimethylphenyl acetate.

Materials:

  • 3,5-Dimethylphenol

  • Acetic Anhydride

  • Methylene Chloride (DCM)

  • Sodium Hydroxide (NaOH) solution (e.g., 1M)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3,5-dimethylphenol and acetic anhydride. A molar excess of acetic anhydride is typically used to drive the reaction to completion.[6]

  • Heating: Heat the mixture to reflux for 1 hour.[6] After the reflux period, allow the mixture to cool and stir at room temperature overnight to ensure maximum conversion.[6]

  • Quenching & Extraction: Carefully pour the cooled reaction mixture into water. Transfer the mixture to a separatory funnel and extract the product into methylene chloride.[6]

  • Washing: Wash the organic layer sequentially with a sodium hydroxide solution to remove unreacted phenol and excess acetic anhydride, followed by a water wash to remove any remaining base.[6]

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3,5-dimethylphenyl acetate.[6]

  • Purity Validation: The purity of the final product should be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis Workflow Diagram

G Synthesis Workflow for 3,5-Dimethylphenyl Acetate Reactants 1. Combine 3,5-Dimethylphenol & Acetic Anhydride Reflux 2. Reflux for 1h & Stir Overnight Reactants->Reflux Workup 3. Quench with Water & Extract with DCM Reflux->Workup Wash 4. Wash with NaOH(aq) & Water Workup->Wash Dry 5. Dry Organic Layer (e.g., MgSO4) Wash->Dry Concentrate 6. Concentrate (Rotary Evaporator) Dry->Concentrate Product Final Product: 3,5-Dimethylphenyl acetate Concentrate->Product

Caption: A step-by-step workflow for the synthesis of 3,5-dimethylphenyl acetate.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized 3,5-dimethylphenyl acetate is paramount. A combination of spectroscopic techniques provides a comprehensive "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for determining molecular structure.[2]

  • ¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For 3,5-dimethylphenyl acetate, one would expect to see:

    • A singlet for the three protons of the acetyl group (O=C-CH₃).

    • A singlet for the six protons of the two equivalent aromatic methyl groups (Ar-CH₃).

    • Singlets for the aromatic protons at the C2, C4, and C6 positions.[2]

  • ¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. The symmetry of the 3,5-disubstituted ring results in fewer aromatic signals than in a non-symmetrically substituted ring.[7] Key signals include the carbonyl carbon of the ester, the aromatic carbons, and the methyl group carbons.[7]

  • 2D NMR (HSQC/HMBC): Techniques like HSQC can be used to definitively correlate proton signals to the carbon atoms they are directly attached to, confirming assignments.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2] The IR spectrum of 3,5-dimethylphenyl acetate will show characteristic absorption bands:

  • A strong C=O (carbonyl) stretch from the ester group, typically in the 1735-1750 cm⁻¹ range.[2]

  • C-O stretching vibrations for the ester linkage between 1000-1300 cm⁻¹.[2]

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[2]

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and information about the molecule's fragmentation pattern.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺˙ will be observed at a mass-to-charge ratio (m/z) of 164, confirming the molecular weight.[2]

  • Fragmentation: A characteristic fragmentation pathway for aryl acetates is the loss of a ketene molecule (CH₂=C=O, 42 Da), which would result in a prominent peak at m/z 122, corresponding to the 3,5-dimethylphenol cation.[2]

Analytical Workflow Diagram

G Analytical Workflow for Structural Confirmation Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Connectivity IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry (GC-MS) Sample->MS Molecular Weight & Purity Structure Structure Confirmed & Purity Assessed NMR->Structure IR->Structure MS->Structure

Caption: The multi-technique approach for validating the structure of 3,5-dimethylphenyl acetate.

Applications and Relevance

3,5-Dimethylphenyl acetate serves as a valuable building block in organic synthesis.[2] Its applications can range from being an intermediate in the production of more complex molecules, such as pharmaceuticals and agrochemicals, to potential use in the fragrance and flavoring industries due to its characteristic sweet odor.[1][8] The presence of the acetate group allows it to participate in various chemical reactions, including hydrolysis and transesterification.[1]

Safety and Handling

As with any chemical, proper safety protocols must be observed when handling 3,5-dimethylphenyl acetate. It may pose health risks if inhaled or ingested and can cause skin irritation.[1]

  • Handling: Work in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[9] Always consult the Safety Data Sheet (SDS) for complete information before handling.

References

  • Synthesis of 3,5-dimethylphenyl acetate. (n.d.). PrepChem.com. Retrieved March 14, 2026, from [Link]

  • Chemical Properties of Phenol, 3,5-dimethyl-, acetate (CAS 877-82-7). (n.d.). Cheméo. Retrieved March 14, 2026, from [Link]

  • Acetic acid 3,5-dimethyl-phenyl ester | C10H12O2 | CID 578922. (n.d.). PubChem - NIH. Retrieved March 14, 2026, from [Link]

  • Ethyl 3,5-dimethylphenylacetate | C12H16O2 | CID 7021465. (n.d.). PubChem - NIH. Retrieved March 14, 2026, from [Link]

  • Supplementary Information. (n.d.). Rsc.org. Retrieved March 14, 2026, from [Link]

  • Phenylacetic acid, 3,5-dimethylphenyl ester. (n.d.). NIST WebBook. Retrieved March 14, 2026, from [Link]

  • Process for preparing phenyl acetate and related products. (n.d.). Google Patents.
  • (3,5-Dimethylphenyl)acetonitrile. (2018, May 16). SIELC Technologies. Retrieved March 14, 2026, from [Link]

  • 1 H NMR data of compounds 3-5 at 600 MHz (δ in ppm, J in Hz). (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • The FT-IR spectrum of 3,5-dimethylpyrazole. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

Sources

Exploratory

Introduction: The Molecular Profile of 3,5-Dimethylphenyl Acetate

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylphenyl Acetate For Researchers, Scientists, and Drug Development Professionals 3,5-Dimethylphenyl acetate (CAS No. 877-82-7) is an aromatic ester with...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

3,5-Dimethylphenyl acetate (CAS No. 877-82-7) is an aromatic ester with the molecular formula C₁₀H₁₂O₂.[1][2][3] Structurally, it consists of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and an acetate functional group attached via an ester linkage. This compound, with a molecular weight of approximately 164.20 g/mol , typically presents as a colorless to pale yellow liquid with a characteristically sweet and pleasant odor.[1][2][3][4]

While not extensively documented for specific biological mechanisms, its true value in the scientific community lies in its role as a versatile building block and intermediate in organic synthesis.[1][4] The 3,5-dimethylphenyl moiety is a structural component in molecules investigated for various therapeutic applications, including the inhibition of melanin production and as part of GnRH receptor antagonists.[1][5] Understanding its core physical properties is therefore paramount for its effective use in reaction design, purification, and formulation within research and development settings. This guide provides a detailed examination of these properties, the methodologies for their determination, and the scientific rationale behind these experimental choices.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental for its application in a laboratory setting. These parameters dictate choices for reaction conditions, purification strategies (e.g., distillation, crystallization), and analytical method development. The key physical properties of 3,5-Dimethylphenyl acetate are summarized below.

PropertyValueSource(s)
CAS Number 877-82-7[1][3][6]
Molecular Formula C₁₀H₁₂O₂[1][2][3][6]
Molecular Weight 164.20 g/mol [1][2][3][6]
Appearance Colorless to pale yellow liquid[4]
Odor Sweet, pleasant[4]
Boiling Point ~237°C (estimate)[3]
Density ~1.062 g/mL (estimate)[3]
Refractive Index (n20/D) ~1.5070 (estimate)[3]
Solubility Moderately soluble in water; soluble in organic solvents[4]

Experimental Determination of Key Physical Properties

The data presented above are derived from a combination of experimental and estimated values. For rigorous scientific application, particularly in drug development where standards are exacting, in-house validation of these properties is crucial. The following sections detail the standardized protocols for these determinations.

Boiling Point Determination

Expertise & Experience: The boiling point is a critical indicator of a substance's volatility and is essential for designing purification protocols like distillation. The choice of method, such as distillation under reduced pressure, is often employed for high-boiling-point compounds to prevent thermal decomposition.

Methodology: Simple Distillation at Atmospheric Pressure

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place a sample of 3,5-Dimethylphenyl acetate and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. The thermometer bulb must be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

  • Validation: The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Workflow for Boiling Point Determination

cluster_setup Apparatus Setup cluster_process Distillation Process cluster_validation Validation setup1 Assemble Distillation Apparatus setup2 Add Sample & Boiling Chips setup1->setup2 heat Gently Heat Flask setup2->heat observe Observe for Distillation heat->observe record Record Stable Temperature observe->record correct Correct for Atmospheric Pressure record->correct

Caption: Workflow for determining the boiling point via simple distillation.

Density and Refractive Index Measurement

Expertise & Experience: Density is a fundamental property used in quality control and for converting mass to volume. The refractive index is a measure of how light propagates through the substance and is a highly sensitive indicator of purity. Both are typically measured at a standard temperature (e.g., 20°C or 25°C) for comparability.

Methodology: Pycnometry and Refractometry

  • Temperature Equilibration: Allow the sample of 3,5-Dimethylphenyl acetate to equilibrate to a constant temperature (e.g., 20°C) in a water bath.

  • Density Measurement (Pycnometer):

    • Weigh a clean, dry pycnometer (a flask with a specific, known volume).

    • Fill the pycnometer with the temperature-equilibrated sample and weigh it again.

    • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

  • Refractive Index Measurement (Abbe Refractometer):

    • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

    • Apply a small drop of the temperature-equilibrated sample to the prism of the refractometer.

    • Close the prism and allow the temperature to stabilize.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index from the instrument's scale.

Workflow for Density and Refractive Index Measurement

cluster_density Density (Pycnometer) cluster_ri Refractive Index (Refractometer) start Equilibrate Sample to 20°C d1 Weigh Empty Pycnometer start->d1 r1 Calibrate Instrument start->r1 d2 Fill & Weigh Pycnometer d1->d2 d3 Calculate: Mass / Volume d2->d3 r2 Apply Sample to Prism r1->r2 r3 Read Value r2->r3

Caption: Parallel workflows for measuring density and refractive index.

Spectroscopic & Analytical Characterization

The identity and purity of a compound are its most critical physical characteristics in a research context. A combination of spectroscopic techniques provides a definitive "fingerprint."

Trustworthiness: A multi-technique approach ensures a self-validating system. For instance, the molecular weight determined by Mass Spectrometry must be consistent with the structure elucidated by NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For 3,5-Dimethylphenyl acetate, electron ionization (EI) mass spectrometry would show a molecular ion peak ([M]⁺˙) at m/z 164, confirming its molecular weight.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.

  • ¹H NMR: The spectrum is expected to show distinct singlets for the aromatic protons, the two equivalent aryl methyl groups, and the acetyl methyl group, with integrations corresponding to the number of protons.[1]

  • ¹³C NMR: The spectrum will show unique signals for the carbonyl carbon, the different aromatic carbons (ipso, ortho, meta, para positions relative to the ester), and the methyl carbons, confirming the molecular symmetry and structure.[1][7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of 3,5-Dimethylphenyl acetate will exhibit characteristic absorption bands:

  • A strong C=O (carbonyl) stretch for the ester group, typically around 1735-1750 cm⁻¹.[1]

  • C-O stretching vibrations in the 1000-1300 cm⁻¹ region.[1]

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretches above 3000 cm⁻¹.[1]

General Workflow for Analytical Characterization

sample 3,5-Dimethylphenyl Acetate Sample ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation sample->ms nmr NMR Spectroscopy (¹H, ¹³C) - Elucidate C-H Framework - Confirm Structure sample->nmr ir Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, C-O, Aromatic) sample->ir data Correlate Data ms->data nmr->data ir->data confirm Confirm Identity & Purity data->confirm

Caption: Integrated workflow for the spectroscopic confirmation of the compound.

Synthesis and Safety Considerations

Synthetic Context

3,5-Dimethylphenyl acetate is most commonly synthesized via the direct esterification of 3,5-dimethylphenol with acetic anhydride.[1][3][8] This reaction is typically straightforward but understanding the starting materials and potential side products is crucial for interpreting analytical data and assessing purity.

Protocol: Synthesis via Acylation

  • Reactant Charging: In a fume hood, charge a round-bottom flask with 3,5-dimethylphenol (1.0 eq) and acetic anhydride (~2.0 eq).[8]

  • Reaction: Reflux the mixture for 1-2 hours.[8]

  • Workup: After cooling, the mixture is poured into water and extracted with an organic solvent like methylene chloride.[8]

  • Purification: The organic phase is washed with an aqueous base (e.g., sodium hydroxide solution) to remove unreacted phenol, followed by water. The solvent is then removed under reduced pressure to yield the crude product.[8] Further purification can be achieved by vacuum distillation.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) should always be consulted, general safety precautions are necessary.

  • Hazards: The compound may cause skin irritation and poses health risks if inhaled or ingested.[4] It is classified as Harmful if swallowed (H302).[3]

  • Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[9]

Conclusion

3,5-Dimethylphenyl acetate is a valuable chemical intermediate whose utility in research and development is underpinned by its distinct physical and chemical properties. This guide has provided a comprehensive overview of its key characteristics, from macroscopic properties like boiling point and density to the microscopic details revealed by spectroscopic analysis. The experimental protocols and workflows described herein offer a framework for the rigorous, in-house validation required for high-level scientific applications. A thorough understanding and application of this knowledge are essential for any researcher utilizing this compound in the synthesis of novel molecules for drug discovery and materials science.

References

  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethylphenyl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetic acid 3,5-dimethyl-phenyl ester. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3,5-dimethyl-, acetate (CAS 877-82-7). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3,5-dimethylphenylacetate. PubChem. Retrieved from [Link]

  • Aaron Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]

  • Stenutz. (n.d.). phenyl acetate. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For Preparing α α Dimethyl Phenyl Acetic Acid. Retrieved from [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR data of compounds 3-5 at 600 MHz (δ in ppm, J in Hz). Retrieved from [Link]

  • PubMed. (2001, April 23). Heterocyclic Derivatives of 2-(3,5-dimethylphenyl)tryptamine as GnRH Receptor Antagonists. Retrieved from [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3,5-Dimethylphenyl Acetate: From Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Foreword 3,5-Dimethylphenyl acetate, a seemingly unassuming aromatic ester, represents a confluence of classical organic synthesis and modern molecular desi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3,5-Dimethylphenyl acetate, a seemingly unassuming aromatic ester, represents a confluence of classical organic synthesis and modern molecular design. Its journey from a derivative of coal tar components to a versatile building block in medicinal chemistry and materials science is a testament to the enduring relevance of fundamental chemical structures. This guide provides a comprehensive technical overview of 3,5-dimethylphenyl acetate, moving beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its characterization, and the innovative spirit of its applications. As a senior application scientist, my aim is to equip you not just with protocols, but with the strategic insights necessary to leverage this compound's full potential in your research and development endeavors.

Historical Context and Discovery: An Evolution of Synthesis

The "discovery" of 3,5-dimethylphenyl acetate is not marked by a singular event but is rather an extension of the rich history of phenol chemistry and the development of esterification reactions in the 19th and early 20th centuries. Its history is intrinsically linked to its precursors, 3,5-dimethylphenol (3,5-xylenol) and acetic acid.

The Precursor: 3,5-Dimethylphenol (3,5-Xylenol)

3,5-Dimethylphenol was first identified as a component of coal tar, the complex mixture of volatile compounds produced during the coking of coal.[1] The isolation and characterization of individual phenolic isomers from this tar was a significant endeavor in industrial chemistry.[1] The properties of 3,5-dimethylphenol, such as its melting point of 61-64°C and boiling point of 222°C, were established through these early investigations.[1]

The Reaction: The Esterification of Phenols

The direct esterification of phenols with carboxylic acids was historically considered to be inefficient.[2][3] This perception drove the development of more reactive acylating agents. The use of acid anhydrides and acid chlorides, such as acetic anhydride and acetyl chloride, became the standard for producing phenolic esters. These methods, developed through the foundational work of chemists in the late 19th and early 20th centuries, provided reliable and high-yielding routes to compounds like 3,5-dimethylphenyl acetate.

While a specific first synthesis of 3,5-dimethylphenyl acetate is not prominently documented, its preparation follows these well-established and classical synthetic transformations. The first preparations were likely conducted as part of broader studies on the reactivity of xylenol isomers.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 877-82-7[4][5]
Molecular Formula C₁₀H₁₂O₂[4][5]
Molecular Weight 164.20 g/mol [4]
IUPAC Name (3,5-dimethylphenyl) acetate[6]
Synonyms Acetic acid 3,5-dimethyl-phenyl ester, 3,5-Xylenol acetate[6]
Appearance Colorless to pale yellow liquid-
Boiling Point ~245-247 °C (Predicted)-
Melting Point Not available-
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.-
Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous identification of 3,5-dimethylphenyl acetate and offers insights into its electronic and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic and acetyl protons. The two methyl groups on the phenyl ring are equivalent and appear as a singlet at approximately δ 2.3 ppm. The aromatic protons also produce a characteristic pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two equivalent aromatic methyl carbons, the carbonyl carbon of the acetate group, and the distinct aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 3,5-dimethylphenyl acetate displays characteristic absorption bands that confirm the presence of the ester functional group and the aromatic ring. A strong carbonyl (C=O) stretching vibration is typically observed around 1760-1740 cm⁻¹. C-O stretching bands for the ester linkage are present in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 3,5-dimethylphenyl acetate. The molecular ion peak ([M]⁺) is observed at m/z 164.[4] A prominent fragmentation pathway involves the loss of a ketene molecule (CH₂=C=O) to give the 3,5-dimethylphenol radical cation at m/z 122.[4]

Synthesis and Manufacturing: From Lab Bench to Industrial Scale

The synthesis of 3,5-dimethylphenyl acetate is a classic example of nucleophilic acyl substitution. The most common and direct route involves the esterification of 3,5-dimethylphenol.

Laboratory-Scale Synthesis: Key Methodologies

A. Acetylation with Acetic Anhydride

This is the most prevalent laboratory method due to its efficiency and the relatively benign nature of the reagents.[4]

  • Causality: Acetic anhydride is a more reactive acylating agent than acetic acid. The reaction can be catalyzed by either an acid or a base. Acid catalysis protonates the carbonyl oxygen of the anhydride, making the carbonyl carbon more electrophilic. Base catalysis, often with pyridine, deprotonates the phenolic hydroxyl, increasing its nucleophilicity.

Experimental Protocol: Synthesis of 3,5-Dimethylphenyl Acetate using Acetic Anhydride

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylphenol (1.0 eq).

  • Reagent Addition: Add acetic anhydride (1.5-2.0 eq). For catalyzed reactions, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be added.

  • Reaction Conditions: The mixture is typically heated to reflux for 1-3 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-water to quench the excess acetic anhydride. The product is then extracted with an organic solvent such as ethyl acetate or dichloromethane.[7]

  • Purification: The organic layer is washed with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude 3,5-dimethylphenyl acetate can be further purified by vacuum distillation or column chromatography on silica gel.

B. Acetylation with Acetyl Chloride

Acetyl chloride is a highly reactive acylating agent that readily reacts with phenols.[4]

  • Causality: The chlorine atom is a good leaving group, making the carbonyl carbon of acetyl chloride highly electrophilic. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl gas that is produced.

Experimental Protocol: Synthesis of 3,5-Dimethylphenyl Acetate using Acetyl Chloride

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylphenol (1.0 eq) and a base like pyridine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Cool the solution in an ice bath and add acetyl chloride (1.05 eq) dropwise from the dropping funnel.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification: The work-up and purification procedure is similar to the acetic anhydride method, involving an aqueous wash, extraction, drying, and solvent removal.

Industrial-Scale Considerations

For larger-scale production, factors such as cost, safety, and environmental impact become critical.

  • Catalyst Selection: While acid and base catalysts are effective, heterogeneous catalysts are often preferred in industrial settings for their ease of separation and reusability.[4]

  • Solvent Choice: Solvent selection is crucial for process safety and environmental compliance.

  • Process Optimization: Parameters such as reaction temperature, reagent stoichiometry, and reaction time are carefully optimized to maximize yield and minimize by-product formation.

Applications in Research and Development

3,5-Dimethylphenyl acetate serves as a versatile intermediate in the synthesis of more complex molecules with a range of biological activities and material properties.

In Pharmaceutical and Agrochemical Research

The 3,5-dimethylphenyl moiety is a common structural motif in a variety of biologically active compounds. While 3,5-dimethylphenyl acetate itself is not typically the final active ingredient, it serves as a key building block.

  • As a Precursor to Active Pharmaceutical Ingredients (APIs): The ester can be hydrolyzed to regenerate the 3,5-dimethylphenol, which can then be used in subsequent synthetic steps. The acetate group can also be a protecting group for the phenolic hydroxyl during a multi-step synthesis. Derivatives of 3,5-dimethylphenol have been investigated for a range of therapeutic targets. For instance, tryptamine derivatives incorporating the 3,5-dimethylphenyl group have been explored as GnRH receptor antagonists.[8]

  • In Agrochemicals: The structural features of 3,5-dimethylphenyl derivatives can be incorporated into herbicides, fungicides, and insecticides.[9][10][11] The lipophilicity and electronic properties of the dimethylphenyl group can influence the compound's interaction with biological targets in pests and plants.

In Materials Science

The rigid and aromatic nature of the 3,5-dimethylphenyl group makes it a useful component in the design of new materials.

  • Liquid Crystals: The rod-like shape of molecules containing the 3,5-dimethylphenyl unit can contribute to the formation of liquid crystalline phases.

  • Polymers: 3,5-Dimethylphenol, the precursor to the acetate, is used in the production of certain resins and polymers.

Logical and Experimental Workflows

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Esterification cluster_workup Work-up & Purification cluster_product Final Product 3_5_Dimethylphenol 3,5-Dimethylphenol Reaction_Vessel Reaction (Heating/Stirring) 3_5_Dimethylphenol->Reaction_Vessel Acetic_Anhydride Acetic Anhydride / Acetyl Chloride Acetic_Anhydride->Reaction_Vessel Quenching Quenching (Ice-Water) Reaction_Vessel->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Washing Aqueous Wash (NaHCO3, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Final_Product 3,5-Dimethylphenyl Acetate Purification->Final_Product

Caption: A generalized workflow for the synthesis of 3,5-Dimethylphenyl acetate.

Characterization Workflow Diagram

Characterization_Workflow Crude_Product Crude 3,5-Dimethylphenyl Acetate TLC Thin Layer Chromatography (Purity Check) Crude_Product->TLC Column_Chromatography Column Chromatography (If necessary) TLC->Column_Chromatography Impure Purified_Product Purified Product TLC->Purified_Product Pure Column_Chromatography->Purified_Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: A standard workflow for the characterization of synthesized 3,5-Dimethylphenyl acetate.

Conclusion and Future Outlook

3,5-Dimethylphenyl acetate, while a simple molecule, holds a significant place in the toolbox of synthetic chemists. Its straightforward synthesis, coupled with the versatile reactivity of both the ester and the aromatic ring, ensures its continued relevance. Future applications will likely focus on its incorporation into more complex, biologically active molecules and functional materials. As the fields of drug discovery and materials science continue to evolve, the demand for well-characterized, readily accessible building blocks like 3,5-dimethylphenyl acetate will undoubtedly persist. The principles of its synthesis and characterization, rooted in the fundamentals of organic chemistry, serve as a valuable lesson for both seasoned researchers and the next generation of scientists.

References

  • PrepChem. Synthesis of 3,5-dimethylphenyl acetate. [Link]

  • Google Patents.
  • Journal of Chemical Education. The direct esterification of phenols. [Link]

  • PubChem. Acetic acid 3,5-dimethyl-phenyl ester. [Link]

  • Google Patents.
  • PubMed Central. A new route to synthesize aryl acetates from carbonylation of aryl methyl ethers. [Link]

  • Organic Syntheses. Furan-2-yl(phenyl)methanol. [Link]

  • NIST WebBook. Phenol, 3,5-dimethyl-. [Link]

  • European Patent Office. EP 2511844 A2. [Link]

  • Indian Journal of Chemistry. TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. [Link]

  • PubChem. 3,5-Dimethylphenol. [Link]

  • ACS Publications. Chemoselective Esterification of Phenolic Acids and Alcohols. [Link]

  • Royal Society of Chemistry. An efficient method to prepare aryl acetates by the carbonylation of aryl methyl ethers or phenols. [Link]

  • ResearchGate. Chemoselective Esterification of Phenolic Acids and Alcohols | Request PDF. [Link]

  • PubMed. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]

  • Google Patents. HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide.
  • Wikipedia. Xylenol. [Link]

  • ResearchGate. Synthesis of Arylacetaldehydes by Iridium‐Catalyzed Arylation of Vinylene Carbonate with Arylboronic Acids | Request PDF. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • Google Patents. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
  • OpenBU. Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. [Link]

  • PubMed. 2-(3,5-Dimethylphenyl)tryptamine Derivatives That Bind to the GnRH Receptor. [Link]

  • Royal Society of Chemistry. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates. [Link]

  • ACS Publications. Generation of Aryl Radicals from Arylboronic Acids by Manganese(III) Acetate: Synthesis of Biaryls and Heterobiaryls. [Link]

  • LinkedIn. adjuvants in agriculture: roles, mechanisms, and market trends. [Link]

  • Your Article Library. 2 Pesticide Usage. [Link]

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Exploratory

Potential Research Areas for 3,5-Dimethylphenyl Acetate: A Technical Guide to Prodrug Systems and Advanced Synthesis

3,5-Dimethylphenyl acetate (CAS 877-82-7) and its halogenated derivatives represent a highly versatile class of aromatic esters. While traditionally viewed as simple building blocks, recent advancements have positioned t...

Author: BenchChem Technical Support Team. Date: March 2026

3,5-Dimethylphenyl acetate (CAS 877-82-7) and its halogenated derivatives represent a highly versatile class of aromatic esters. While traditionally viewed as simple building blocks, recent advancements have positioned these compounds at the forefront of targeted drug delivery and transition-metal-catalyzed asymmetric synthesis. This technical guide explores the mechanistic foundations, experimental workflows, and quantitative metrics defining the modern research applications of 3,5-dimethylphenyl acetate.

Mechanistic Pillar I: The "Trimethyl Lock" (TML) Prodrug System

The most high-impact application of 3,5-dimethylphenol esters lies in the development of enzyme-triggered prodrugs. By utilizing the1, researchers can design sophisticated "Trimethyl Lock" (TML) linker systems for the controlled release of peptides, antibacterials, and antifungals[1].

The Causality of the TML Mechanism: The efficiency of the TML system is driven by severe, engineered steric hindrance. When an endogenous esterase hydrolyzes the acetate group, a free phenoxide intermediate is generated. The system features gem-dimethyl groups on an aliphatic linker chain that violently clash with the adjacent methyl group on the aromatic ring. This steric repulsion restricts bond rotation, forcing the molecule into a highly strained conformation. Consequently, the phenoxide oxygen is perfectly aligned with the carbonyl carbon of the drug-linker amide/ester bond. This proximity effect accelerates spontaneous intramolecular lactonization by orders of magnitude, rapidly releasing the active therapeutic "warhead" alongside a biologically inert dimethylchroman-2-one byproduct[2].

TML_Pathway Prodrug Esterified TML Prodrug (Inactive) Esterase Esterase Cleavage (Enzymatic Hydrolysis) Prodrug->Esterase Phenol Phenol Intermediate (Sterically Crowded) Esterase->Phenol Removes Acetate Lactonization Spontaneous Intramolecular Lactonization Phenol->Lactonization Conformational Strain Warhead Released Drug (Warhead) (Active) Lactonization->Warhead Cleaves Amide/Ester Lactone Dimethylchroman-2-one (Byproduct) Lactonization->Lactone

Figure 1: Mechanism of esterase-triggered drug release via the Trimethyl Lock (TML) system.

Mechanistic Pillar II: Advanced Cross-Coupling and Asymmetric Synthesis

Beyond prodrugs, halogenated derivatives such as 3 in medicinal chemistry[3]. These compounds are utilized as aryl halide substrates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and as substrates in transition-metal-catalyzed asymmetric hydrogenations to build complex chiral therapeutics[4].

The Causality of Regioselective Synthesis: The synthesis of the 4-iodo intermediate relies on predictable electronic and steric directing effects. The hydroxyl group of the starting 3,5-dimethylphenol is strongly activating and ortho/para-directing. However, the methyl groups at positions 3 and 5 create massive steric bulk shielding the ortho positions (2 and 6). Therefore, electrophilic aromatic substitution by iodine is kinetically and thermodynamically funneled exclusively to the para position (4). This inherent causality ensures high yields of the desired isomer without the need for complex, lossy chromatographic separations[3].

Synth_Workflow SM 3,5-Dimethylphenol Step1 Regioselective Iodination (I2, NaHCO3, MeOH/H2O) SM->Step1 Int 4-Iodo-3,5-dimethylphenol Step1->Int Para-substitution Step2 Acetylation (Ac2O, DMAP, DCM) Int->Step2 Product 4-Iodo-3,5-dimethylphenyl acetate Step2->Product Esterification

Figure 2: Two-step synthesis of 4-iodo-3,5-dimethylphenyl acetate from 3,5-dimethylphenol.

Quantitative Data Summary

The following table synthesizes the expected quantitative metrics across the primary research applications of 3,5-dimethylphenyl acetate derivatives, establishing benchmarks for experimental validation.

Reaction / AssaySubstrateCatalyst / EnzymeYield / MetricApplication
Regioselective Iodination 3,5-DimethylphenolI₂ / NaHCO₃85% YieldIntermediate Synthesis
Acetylation 4-Iodo-3,5-dimethylphenolAc₂O / DMAP92% YieldEsterification
TML Lactonization (Release) TML-Ciprofloxacin ProdrugPorcine Esteraset₁/₂ < 15 minTargeted Drug Delivery
Asymmetric Hydrogenation 4-Iodo-3,5-dimethylphenyl acetateIr/Walphos Complex>99% eeChiral Therapeutics

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal checks to confirm causality and success at each stage.

Protocol A: Synthesis of 4-Iodo-3,5-dimethylphenyl acetate

Adapted from established halogenated phenolic ester protocols[3].

Step 1: Regioselective Iodination

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylphenol (1.0 eq) in a 1:1 mixture of methanol and deionized water.

  • Activation: Add NaHCO₃ (1.2 eq) to the solution and stir for 10 minutes to mildly deprotonate the phenol, increasing its nucleophilicity.

  • Electrophilic Addition: Slowly add Iodine (I₂, 1.05 eq) in portions. Stir at room temperature for 4 hours.

  • Self-Validation (Quenching): Add a 10% w/v Sodium Thiosulfate (Na₂S₂O₃) solution. Validation check: The reaction is successful if the dark brown iodine color rapidly dissipates into a pale yellow/colorless solution, confirming the reduction of unreacted electrophile.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-iodo-3,5-dimethylphenol.

Step 2: Acetylation

  • Preparation: Dissolve the isolated 4-iodo-3,5-dimethylphenol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Triethylamine (1.5 eq).

  • Esterification: Dropwise add Acetic Anhydride (Ac₂O, 1.2 eq) at 0°C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation (TLC): Monitor via Thin-Layer Chromatography (Hexanes:EtOAc 4:1). Validation check: The disappearance of the highly polar phenolic spot and the emergence of a new, less polar spot (Rf ~0.6) confirms complete esterification.

  • Purification: Wash the organic layer with saturated NaHCO₃ to remove acetic acid byproducts, dry, and concentrate to yield the final acetate.

Protocol B: Esterase-Triggered Cleavage Assay for TML Prodrugs

Designed to evaluate the release kinetics of a 3,5-dimethylphenyl acetate-based prodrug[5].

  • Enzyme Verification (Control): Prior to testing the prodrug, verify the activity of the cell lysate or purified esterase using a colorimetric p-nitrophenyl acetate assay. Validation check: A rapid shift to a yellow color (absorbance at 405 nm) confirms the esterase is active and not denatured.

  • Incubation: Add 10 µg of the synthesized TML-prodrug to 200 µL of the validated esterase solution (or CHO K1 cell lysate) buffered at pH 7.4.

  • Kinetic Sampling: Nutate the mixture at 37°C. Extract 10 µL aliquots at predefined time points (0, 5, 15, 30, 60 minutes).

  • Quenching & Analysis: Quench each aliquot with cold acetonitrile containing 1 µM Naproxen.

  • Self-Validation (Quantification): Analyze via LC-MS. Validation check: The Naproxen serves as an internal standard to correct for injection volume variances. The exponential decay of the prodrug mass peak must perfectly inversely correlate with the emergence of the free warhead mass peak, proving that lactonization is the sole cleavage pathway.

References

  • Synthesis of a Novel Esterase-Sensitive Cyclic Prodrug System for Peptides That Utilizes a “Trimethyl Lock”-Facilitated Lactonization Reaction Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Molecular Umbrella as a Nanocarrier for Antifungals Source: MDPI URL:[Link]

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents Source: Chemical Reviews - ACS Publications URL:[Link]

  • Boronic Acid for the Traceless Delivery of Proteins into Cells Source: Raines Lab (University of Wisconsin–Madison) URL:[Link]

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Foundational

3,5-Dimethylphenyl Acetate: A Technical Guide on Synthesis, Characterization, and Prodrug Applications

Structural Identity and Nomenclature In the landscape of organic synthesis and drug development, the masking of phenolic hydroxyl groups is a fundamental strategy for modulating physicochemical properties. 3,5-Dimethylph...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Identity and Nomenclature

In the landscape of organic synthesis and drug development, the masking of phenolic hydroxyl groups is a fundamental strategy for modulating physicochemical properties. 3,5-Dimethylphenyl acetate serves as a quintessential model for this approach.

According to IUPAC nomenclature conventions, the compound is formally designated as (3,5-dimethylphenyl) acetate [1]. Structurally, it consists of a central benzene ring substituted with two electron-donating methyl groups at the meta positions (C3 and C5) and an acetate ester linkage at C1[2]. This specific arrangement not only dictates its steric and electronic profile but also influences its stability and reactivity in biological and synthetic environments.

Physicochemical Properties

Understanding the baseline physicochemical data is critical for downstream applications, ranging from chromatographic separation to pharmacokinetic modeling. The quantitative data for 3,5-dimethylphenyl acetate is summarized below:

PropertyValueSource
IUPAC Name (3,5-dimethylphenyl) acetate[1]
CAS Registry Number 877-82-7[2]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
SMILES String CC1=CC(=CC(=C1)OC(=O)C)C[1]
InChIKey WALHBGQQZIDBOO-UHFFFAOYSA-N[1]

Mechanistic Rationale in Drug Development

As a Senior Application Scientist, I frequently leverage phenol acetylation not merely as a synthetic protecting group, but as a deliberate pharmacokinetic intervention. Free phenols often suffer from rapid Phase II metabolism (e.g., glucuronidation and sulfation) and exhibit suboptimal membrane permeability due to their hydrogen-bond donating capabilities.

By converting 3,5-dimethylphenol into its acetate ester, we achieve two critical objectives:

  • Lipophilicity Enhancement : The esterification masks the polar hydroxyl group, significantly increasing the partition coefficient (LogP). This drives passive transcellular diffusion across lipid bilayers.

  • Self-Immolative Prodrug Activation : Once the molecule enters the systemic circulation or target tissue, ubiquitous intracellular esterases recognize and cleave the ester bond. This hydrolysis liberates the active 3,5-dimethylphenol and a biologically benign acetic acid byproduct, ensuring a clean metabolic release.

prodrug_activation Prodrug 3,5-Dimethylphenyl Acetate (Lipophilic Prodrug) Enzyme Esterase Enzyme (In Vivo Cleavage) Prodrug->Enzyme Hydrolysis Phenol 3,5-Dimethylphenol (Active Phenol) Enzyme->Phenol Release Acetate Acetic Acid (Metabolic Byproduct) Enzyme->Acetate Release

Fig 1: Esterase-mediated prodrug activation pathway of 3,5-dimethylphenyl acetate.

Experimental Protocol: Synthesis and Validation

To ensure reproducibility, the synthesis of 3,5-dimethylphenyl acetate must be approached as a self-validating system . The most direct and efficient route is the nucleophilic acyl substitution of 3,5-dimethylphenol using acetic anhydride[2][3].

Causality of Reagent Selection: Acetic anhydride is explicitly chosen over acetyl chloride. While acetyl chloride is highly reactive, it generates corrosive hydrogen chloride (HCl) gas as a byproduct, which can degrade acid-sensitive moieties and complicate scale-up. Acetic anhydride, conversely, produces acetic acid, which is easily neutralized during an aqueous workup, driving the reaction equilibrium forward without harsh acidic stress.

Step-by-Step Methodology
  • Reagent Preparation : In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,5-dimethylphenol in a non-polar solvent (e.g., dichloromethane) or perform the reaction neat if using excess anhydride[3][4].

  • Catalyzed Acylation : Add 1.2 to 1.5 equivalents of acetic anhydride dropwise at room temperature. Introduce a catalytic amount of 4-dimethylaminopyridine (DMAP) or a mild base (e.g., pyridine) to accelerate the formation of the hyper-reactive acylpyridinium intermediate.

  • Real-Time Validation (Monitoring) : Stir the mixture for 2–4 hours. Validate reaction progression via Thin Layer Chromatography (TLC). The disappearance of the lower-Rf phenol spot and the emergence of a higher-Rf ester spot confirms the conversion[4].

  • Self-Purifying Quench : Pour the reaction mixture into ice-cold water. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until effervescence ceases. Mechanistic purpose: This step hydrolyzes unreacted acetic anhydride and neutralizes the resulting acetic acid into water-soluble sodium acetate, partitioning it entirely into the aqueous phase.

  • Extraction & Isolation : Extract the biphasic mixture with ethyl acetate. The highly lipophilic 3,5-dimethylphenyl acetate selectively partitions into the organic layer. Wash the organic phase with brine to remove residual water, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the high-purity ester[4].

synthesis_workflow Step1 1. Reagent Mixing 3,5-Dimethylphenol + Acetic Anhydride Step2 2. Acylation Reaction Nucleophilic Acyl Substitution Step1->Step2 Base Catalyst (DMAP) Step3 3. Biphasic Quench Neutralization with NaHCO₃ (aq) Step2->Step3 TLC Confirmation Step4 4. Organic Phase Isolation Extract, Dry (MgSO₄) & Concentrate Step3->Step4 Phase Separation Step5 5. Analytical Validation GC-MS (m/z 164) Confirmation Step4->Step5 Purified Ester

Fig 2: Self-validating synthetic workflow for 3,5-dimethylphenyl acetate.

Analytical Characterization

Post-synthesis, rigorous analytical characterization is mandatory to verify structural integrity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides definitive proof of molecular weight and structural connectivity. Under standard electron ionization (EI) conditions, the mass spectrum of 3,5-dimethylphenyl acetate is defined by a distinct molecular ion peak ([M]⁺˙ ) at m/z 164 , which perfectly aligns with its calculated molecular weight of 164.20 g/mol [2].

Furthermore, the fragmentation pattern acts as a structural fingerprint. A primary fragmentation event is the loss of a ketene neutral molecule (-42 Da) from the acetate group, yielding a highly stable base peak at m/z 122 . This fragment corresponds to the regenerated 3,5-dimethylphenol radical cation, confirming the presence of the ester linkage and the intact substituted aromatic core.

References

  • National Center for Biotechnology Information (PubChem) - Acetic acid 3,5-dimethyl-phenyl ester (CID 578922). Retrieved from[Link]

  • PrepChem - Synthesis of 3,5-dimethylphenyl acetate. Retrieved from[Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of Substituted Phenyl Acetates

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted phenyl acetates represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a focal po...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenyl acetates represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of their diverse pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroactive properties. We delve into the core mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed, field-proven experimental protocols for evaluating their biological efficacy. By synthesizing technical data with mechanistic insights, this document serves as an essential resource for professionals engaged in the research and development of novel therapeutics based on the phenyl acetate scaffold.

Introduction: The Phenyl Acetate Scaffold in Medicinal Chemistry

Phenyl acetate is an organic compound characterized by an acetate group attached to a phenyl ring. The versatility of this scaffold lies in the ability to modify the phenyl ring with various substituents, which can dramatically alter the molecule's physicochemical properties and biological activity.[1] This capacity for chemical modification allows for the fine-tuning of compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

The parent compound, phenylacetate, is a naturally occurring metabolite of phenylalanine in mammals and has demonstrated potential antineoplastic activity by inducing differentiation, growth inhibition, and apoptosis in tumor cells.[2] This inherent biological activity, combined with the synthetic tractability of the scaffold, has made substituted phenyl acetates a rich area of investigation for novel therapeutic agents. Their applications span a wide range, from non-steroidal anti-inflammatory drugs (NSAIDs) to potential treatments for cancer and infectious diseases.[1][3]

Key Biological Activities and Mechanisms of Action

The biological effects of substituted phenyl acetates are diverse, largely dictated by the nature and position of the substituents on the phenyl ring. These modifications influence the molecule's interaction with biological targets, leading to a range of pharmacological outcomes.

Anti-inflammatory Activity

A significant number of substituted phenyl acetates exhibit potent anti-inflammatory properties. The well-known NSAID, diclofenac, is a prime example from the structurally related phenylacetic acid class.[4][5] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Some derivatives have shown selectivity for COX-2, which is an important consideration for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[6]

  • Mechanism of Action: The primary mechanism involves the inhibition of COX-1 and COX-2 enzymes. Additionally, some derivatives may modulate other inflammatory pathways, such as reducing the production of pro-inflammatory cytokines like TNF-α.[7] The lipophilicity of the compounds can also play a role in their in vivo anti-inflammatory activity.[8]

Anticancer Activity

The anticancer potential of phenyl acetate and its derivatives is a major area of research. These compounds can induce apoptosis, inhibit cell proliferation, and trigger cell differentiation in various cancer cell lines, including those of the prostate, breast, and lung.[9][10]

  • Mechanisms of Action: Several mechanisms have been proposed for their antineoplastic effects:

    • Histone Deacetylase (HDAC) Inhibition: Some derivatives act as HDAC inhibitors, which leads to changes in gene expression that can suppress tumor growth.[10]

    • Induction of Apoptosis: They can trigger programmed cell death in cancer cells.

    • Metabolic Interference: Phenyl acetate can interfere with glutamine metabolism in cancer cells, a pathway critical for their rapid proliferation.[11]

    • Other Mechanisms: Other proposed actions include the inhibition of DNA methylation and decreased protein prenylation.[2]

Antimicrobial Activity

Substituted phenyl acetates have demonstrated efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[3][12] Their antimicrobial properties make them promising candidates for the development of new antibiotics and antifungal agents.

  • Mechanism of Action: The primary antibacterial mechanism of compounds like phenylacetic acid involves disrupting the integrity of the cell membrane.[13] This leads to increased permeability and leakage of essential intracellular components such as nucleic acids and proteins, ultimately causing cell death.[13] Some derivatives may also inhibit protein synthesis and induce the production of reactive oxygen species (ROS) within the bacterial cells.[13]

Neuroactivity and Enzyme Inhibition

Beyond the major areas above, substituted phenyl acetates have been investigated for other biological activities:

  • Hypnotic Agents: Certain fluorine-substituted phenyl acetate derivatives have been synthesized and shown to act as hypnotic agents, with activity at the GABAA receptor.[14]

  • Enzyme Inhibition: This class of compounds can act as inhibitors for various enzymes. For instance, they are used as tool substrates to study esterase activity. Some have been designed as progesterone receptor antagonists.[15]

Structure-Activity Relationship (SAR) Analysis

The biological activity of substituted phenyl acetates is intricately linked to the chemical nature and position of the substituents on the phenyl ring. Understanding these structure-activity relationships is paramount for designing more potent and selective drug candidates.

  • Influence of Substituents: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can significantly impact the compound's electronic properties and, consequently, its biological activity.[10][16] For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety showed higher cytotoxic effects against cancer cells than those with a methoxy moiety.[9]

  • Positional Isomerism: The position of the substituent (ortho, meta, or para) is also critical. In a study of progesterone derivatives, a fluorine atom in the meta position of the acetoxyphenyl substituent improved binding activity to the progesterone receptor compared to ortho and para positions.[15]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, can affect its ability to cross cell membranes and reach its target, which is particularly relevant for anti-inflammatory and antimicrobial activities.[6][8]

Methodologies for Evaluating Biological Activity

To rigorously assess the therapeutic potential of novel substituted phenyl acetates, a series of standardized in vitro and in vivo assays are essential. The following protocols are presented as self-validating systems, incorporating necessary controls for reliable and reproducible data.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is fundamental for determining the anticancer potential of a compound by measuring its effect on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the substituted phenyl acetate derivatives in the appropriate cell culture medium. Add the compounds to the wells at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[16]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the substituted phenyl acetate derivatives in the 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be used as a reference.[12]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after incubation.[12]

In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.

Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a biphasic inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Allow them to acclimatize for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a reference group should receive a standard NSAID like Diclofenac.[7]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Data Presentation and Visualization

Clear presentation of data is crucial for the interpretation and comparison of the biological activities of different substituted phenyl acetates.

Quantitative Data Summary
Compound IDSubstituent(s)TargetAssayIC50 / MIC (µM)Reference
2b 2-nitro, 4-fluoro (on N-phenyl)PC3 (Prostate Cancer)Cytotoxicity52
2c 4-nitro, 4-fluoro (on N-phenyl)PC3 (Prostate Cancer)Cytotoxicity80
PAA NoneA. tumefaciensAntibacterial0.8038 mg/mL[13]
5d 4-bromophenyl (on thiophene)Adjuvant-Induced ArthritisAnti-inflammatory> Potency than ref.[17]
5h 4-chlorophenyl (on thiophene)Adjuvant-Induced ArthritisAnti-inflammatory> Potency than ref.[17]

Table 1: Comparative biological activities of selected substituted phenyl acetate and related derivatives.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and biological pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Substituted Phenyl Acetates Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (Cytotoxicity, Antimicrobial) Characterization->InVitro InVivo In Vivo Models (Anti-inflammatory) InVitro->InVivo Data IC50/MIC/Efficacy Determination InVitro->Data SAR Structure-Activity Relationship Analysis Data->SAR SAR->Synthesis Lead Optimization

Caption: General workflow for the development and evaluation of substituted phenyl acetates.

cox_pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid (AA) PLA2->AA releases COX COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) COX->PGH2 converts Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids isomerized to Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation mediate SPA Substituted Phenyl Acetates SPA->COX Inhibits

Caption: Mechanism of action for anti-inflammatory phenyl acetates via COX inhibition.

Conclusion and Future Perspectives

Substituted phenyl acetates continue to be a highly valuable and versatile scaffold in the field of drug discovery. Their proven efficacy in a range of biological activities, from anti-inflammatory to anticancer, underscores their therapeutic potential. The ability to systematically modify their structure provides a powerful tool for optimizing their pharmacological properties.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific targets (e.g., COX-2 over COX-1, specific cancer-related enzymes) to minimize off-target effects and improve safety profiles.

  • Novel Drug Delivery Systems: Incorporating phenyl acetate derivatives into novel drug delivery systems to enhance their bioavailability and targeted delivery to specific tissues or cells.

  • Combination Therapies: Investigating the synergistic effects of substituted phenyl acetates with existing therapeutic agents to overcome drug resistance and enhance treatment efficacy.

The continued exploration of the chemical space around the phenyl acetate core, guided by a deep understanding of structure-activity relationships and mechanistic biology, promises to yield new and improved therapeutic agents for a variety of diseases.

References

  • Ataman Kimya. PHENYL ACETATE.

  • In-house review based on multiple sources including ResearchG
  • PubMed. Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells.

  • Ataman Kimya. PHENYLACETATE.

  • PMC. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.

  • PMC. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens.

  • Ataman Kimya. PHENYLACETIC ACID.

  • ResearchGate. Broad-spectrum antimicrobial activity of a novel phenyl ester and extracts from Nelsonia canescens.

  • MedChemExpress. Phenyl acetate.

  • PubMed. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents.

  • ResearchGate. Novel functionalized phenyl acetate derivatives of benzo [e]-bispyrone fused hybrids: Synthesis and biological activities.

  • PubMed. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists.

  • PMC. Insight into the Mechanism of Phenylacetate Decarboxylase (PhdB), a Toluene‐Producing Glycyl Radical Enzyme.

  • MDPI. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl).

  • PubMed. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain.

  • MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

  • ResearchGate. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain.

  • PubMed. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives.

  • Frontiers. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.

  • PubMed. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds.

  • PubMed. Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression.

  • MDPI. Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Derivatives.

  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles.

  • ResearchGate. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.

  • RSC Publishing. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group.

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

  • BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis and Characterization of 3,5-Dimethylphenyl Acetate

Abstract This document provides a detailed, field-proven protocol for the synthesis of 3,5-Dimethylphenyl acetate, a valuable building block in organic synthesis. The primary synthetic route detailed herein is the acylat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 3,5-Dimethylphenyl acetate, a valuable building block in organic synthesis. The primary synthetic route detailed herein is the acylation of 3,5-dimethylphenol with acetic anhydride. This application note is designed for researchers, scientists, and drug development professionals, offering an in-depth guide that extends beyond a mere recitation of steps. It elucidates the causality behind experimental choices, provides a framework for self-validation through comprehensive characterization, and is grounded in authoritative references to ensure scientific integrity.

Introduction and Scientific Principle

3,5-Dimethylphenyl acetate (CAS 877-82-7) is an acetate ester derivative of 3,5-dimethylphenol.[1][2] As a substituted phenyl acetate, it serves as a versatile intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science.[1][3]

The synthesis described is a classic example of esterification, specifically the acylation of a phenol.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen of 3,5-dimethylphenol attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating acetate as a leaving group and forming the desired ester product, 3,5-Dimethylphenyl acetate, and acetic acid as a byproduct. While this reaction can be catalyzed by either acid or base, the use of a highly reactive acylating agent like acetic anhydride allows the reaction to proceed efficiently under thermal conditions.[4][5]

Reaction Mechanism: Acylation of 3,5-Dimethylphenol

The diagram below illustrates the nucleophilic acyl substitution pathway.

G cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation Reactants 1. Charge Flask: 3,5-Dimethylphenol Acetic Anhydride Reflux 2. Heat to Reflux (1-2 hours) Reactants->Reflux Quench 3. Cool & Quench with Water Reflux->Quench Extract 4. Extract with DCM Quench->Extract Wash 5. Wash with NaOH, Water, and Brine Extract->Wash Dry 6. Dry with Na₂SO₄ Wash->Dry Concentrate 7. Concentrate via Rotary Evaporation Dry->Concentrate Product Pure Product Concentrate->Product

Sources

Application

Application Notes and Protocols: 3,5-Dimethylphenyl Acetate in Organic Synthesis

Executive Summary 3,5-Dimethylphenyl acetate (CAS: 877-82-7) is a highly versatile aromatic building block utilized extensively in organic synthesis, medicinal chemistry, and materials science. Structurally, the compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethylphenyl acetate (CAS: 877-82-7) is a highly versatile aromatic building block utilized extensively in organic synthesis, medicinal chemistry, and materials science. Structurally, the compound features an electron-withdrawing acetate group and two electron-donating methyl groups at the meta positions. This unique substitution pattern dictates its regioselectivity in electrophilic aromatic substitutions and its behavior in acid-catalyzed migrations [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we explore the fundamental causality behind experimental choices—such as why pre-functionalization is often required before cross-coupling, and how thermodynamic versus kinetic control dictates the outcome of its molecular rearrangements.

Regioselective Fries Rearrangement: Synthesis of Hydroxyacetophenones

The Fries rearrangement of 3,5-dimethylphenyl acetate is a classic method for synthesizing highly substituted hydroxyacetophenones, which are critical precursors for biologically active chalcones and flavonoids.

Mechanistic Insight

In the presence of a Lewis acid (e.g., AlCl₃) or a solid Brønsted acid (e.g., Zeolite Beta), the acyl group migrates from the phenolic oxygen to the aromatic ring [2]. The two methyl groups at the 3- and 5-positions sterically hinder the para position (position 4) and activate the ortho positions (positions 2 and 6).

  • Kinetic Control (Low Temperature, <60 °C): Favors the formation of the ortho-migrated product, 2-hydroxy-4,6-dimethylacetophenone , due to the proximity of the acylium ion intermediate to the ortho carbon [3].

  • Thermodynamic Control (High Temperature, >120 °C): Can drive the reaction toward the para-migrated product, 4-hydroxy-3,5-dimethylacetophenone , though steric crowding often makes the ortho product the dominant species regardless of temperature unless specific catalysts are used [4].

Fries A 3,5-Dimethylphenyl acetate B Lewis Acid (AlCl3) Activation A->B C Acylium Ion Intermediate B->C D 2-Hydroxy-4,6-dimethylacetophenone (Ortho Product) C->D Kinetic Control (0-50 °C) E 4-Hydroxy-3,5-dimethylacetophenone (Para Product) C->E Thermodynamic Control (>120 °C)

Caption: Mechanistic divergence in the Fries rearrangement of 3,5-dimethylphenyl acetate.

Protocol 1.1: AlCl₃-Catalyzed Fries Rearrangement

This protocol is self-validating: the evolution of HCl gas and the color change of the complex indicate active acylium ion formation.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas (Argon) inlet.

  • Activation: Suspend anhydrous AlCl₃ (2.5 equiv, 25 mmol) in dry nitromethane (20 mL) and cool to 0–5 °C using an ice bath.

  • Addition: Dissolve 3,5-dimethylphenyl acetate (1.0 equiv, 10 mmol) in dry nitromethane (10 mL). Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Migration: Remove the ice bath and heat the mixture to 50 °C for 15 hours. Observation: The solution will turn deep yellow/orange, indicating the formation of the aluminum-complexed intermediate.

  • Quenching & Workup: Pour the cooled reaction mixture over crushed ice (50 g) containing concentrated HCl (5 mL) to break the aluminum complex. Extract with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 9:1) to yield 2-hydroxy-4,6-dimethylacetophenone.

Electrophilic Pre-Functionalization: Synthesis of 4-Iodo-3,5-dimethylphenyl acetate

To utilize the 3,5-dimethylphenyl scaffold in modern cross-coupling reactions, an aryl halide handle is required.

Mechanistic Insight

Direct iodination of 3,5-dimethylphenyl acetate is sluggish because the acetate group is mildly deactivating. To circumvent this, the industry-standard workflow involves a two-step sequence: (1) Iodination of the highly activated 3,5-dimethylphenol, followed by (2) Acetylation of the resulting 4-iodo-3,5-dimethylphenol [5]. The hydroxyl group strongly directs the iodine electrophile to the para position, perfectly bisecting the two meta-methyl groups. The subsequent acetylation protects the phenol, preventing it from poisoning palladium catalysts or deprotonating under basic cross-coupling conditions.

Protocol 2.1: Two-Step Iodination and Acetylation
  • Iodination: Dissolve 3,5-dimethylphenol (1.0 equiv) and NaHCO₃ (1.5 equiv) in methanol. Slowly add a solution of I₂ (1.1 equiv) in methanol at room temperature. Stir for 12 hours. Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted iodine. Extract with dichloromethane (DCM), dry, and concentrate to isolate 4-iodo-3,5-dimethylphenol.

  • Acetylation: Dissolve the crude 4-iodo-3,5-dimethylphenol in DCM. Add a catalytic amount of pyridine (0.1 equiv) and acetic anhydride (1.2 equiv) dropwise. Stir for 2–4 hours at room temperature.

  • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The highly polar phenol spot (Rf ~0.3) will convert entirely to the non-polar acetate (Rf ~0.7). Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield pure 4-iodo-3,5-dimethylphenyl acetate.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the iodo-acetate intermediate in hand, the molecule becomes a premium substrate for Suzuki-Miyaura cross-coupling, enabling the synthesis of complex biaryl architectures [6].

Mechanistic Insight

Aryl iodides are exceptionally reactive in palladium-catalyzed cross-coupling due to the low bond dissociation energy of the C–I bond, facilitating rapid oxidative addition to the Pd(0) active species [7]. The acetate group is fully tolerated under mild carbonate-base conditions, allowing the coupling to proceed without premature ester hydrolysis.

Suzuki A 4-Iodo-3,5-dimethylphenyl acetate C Oxidative Addition [Pd(II) Complex] A->C B Pd(0) Catalyst B->C E Transmetalation C->E D Arylboronic Acid + Base D->E F Reductive Elimination E->F F->B Catalyst Regeneration G Biaryl Acetate Product F->G

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for the iodo-derivative.

Protocol 3.1: Biaryl Synthesis via Suzuki Coupling
  • Setup: To a flame-dried Schlenk tube, add 4-iodo-3,5-dimethylphenyl acetate (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

  • Degassing: Evacuate and backfill the vessel with Argon three times.

  • Solvent Addition: Inject a degassed mixture of Toluene/Ethanol/Water (5:1:1 v/v/v, 7 mL total).

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 12–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and separate the layers. Wash the organic phase with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data Summaries

The following table benchmarks the expected yields and conditions for the primary applications of 3,5-dimethylphenyl acetate and its derivatives, providing a reliable reference for reaction planning.

Reaction TypeSubstrateReagents / CatalystConditionsPrincipal ProductTypical Yield
Fries Rearrangement 3,5-Dimethylphenyl acetateAlCl₃ (2.5 eq)Nitromethane, 50 °C, 15 h2-Hydroxy-4,6-dimethylacetophenone75 - 85%
Green Fries Rearrangement 3,5-Dimethylphenyl acetateZeolite Beta (BEA)Toluene, 150 °C, 6 h4-Hydroxy-3,5-dimethylacetophenone60 - 70%
Iodination 3,5-DimethylphenolI₂, NaHCO₃Methanol, RT, 12 h4-Iodo-3,5-dimethylphenol88 - 92%
Acetylation 4-Iodo-3,5-dimethylphenolAc₂O, Pyridine (cat)DCM, RT, 3 h4-Iodo-3,5-dimethylphenyl acetate> 95%
Suzuki-Miyaura Coupling 4-Iodo-3,5-dimethylphenyl acetateAryl-B(OH)₂, Pd(OAc)₂, K₂CO₃PhMe/EtOH/H₂O, 90 °C, 12 hBiaryl acetate derivative80 - 95%

References

  • Benchchem. "3,5-Dimethylphenyl acetate | CAS 877-82-7". Benchchem Product Data.
  • Royal Society of Chemistry. "Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts". Catalysis Science & Technology.
  • Royal Society of Chemistry. "Gardner, Grove, and Ismay". Journal of the Chemical Society.
  • Chimia. "A Decade of Successful Collaborations in Nutritional Compound Process Research and Development". Chimia.
  • Benchchem. "Synthesis of 4-Iodo-3,5-dimethylphenyl acetate: A Technical Guide". Benchchem Technical Guides.
  • Benchchem. "Application Notes and Protocols: 4-Iodo-3,5-dimethylphenyl acetate in Suzuki Coupling Reactions". Benchchem Protocols.
  • Benchchem. "Enhancing the reactivity of 4-Iodo-3,5-dimethylphenyl acetate". Benchchem Technical Notes.
Method

Application Note: 3,5-Dimethylphenyl Acetate as a High-Performance Solvent in Advanced Chemical Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols Introduction & Physicochemical Causality Historically, the selection of solve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols

Introduction & Physicochemical Causality

Historically, the selection of solvents in organic synthesis has been dominated by a narrow library of volatile organic compounds (VOCs). However, as synthetic methodologies—such as high-temperature organometallic C–H activation and biocatalytic kinetic resolutions—become more sophisticated, the limitations of standard solvents (e.g., thermal degradation, high vapor pressure, and poor catalyst stabilization) become apparent.

3,5-Dimethylphenyl acetate (3,5-DMPA) is emerging as a highly specialized, low-volatility aromatic ester solvent[1]. With a boiling point of approximately 228 °C[2], 3,5-DMPA provides an exceptionally wide thermal window. Unlike unhindered phenyl acetates that are prone to rapid hydrolysis or unwanted electrophilic aromatic substitution, the meta-methyl groups in 3,5-DMPA provide steric shielding to the aromatic core and the ester linkage. This structural causality allows it to function as a robust, high-boiling medium for transition-metal catalysis[3], and as a dual-role hydrophobic solvent/acyl donor in enzymatic transesterifications[4].

Comparative Solvent Profiling

To understand the experimental advantages of 3,5-DMPA, we must analyze its physicochemical properties against conventional solvents. The high boiling point eliminates the need for pressurized reaction vessels, while its low water solubility makes it ideal for biphasic or water-generating (Dean-Stark) reactions.

Table 1: Physicochemical Properties of 3,5-DMPA vs. Conventional Solvents

Property3,5-Dimethylphenyl AcetateTolueneDMFPhenyl Acetate
Boiling Point (°C) ~228[2]110.6153196
Density (g/cm³) ~1.050.8670.9441.07
Water Solubility InsolubleInsolubleMiscibleSlightly Soluble
Thermal Stability Limit > 250 °C110 °C (Reflux)~160 °C (Degrades)~200 °C
Primary Application High-Temp Catalysis, BiocatalysisGeneral Non-PolarPolar AproticAcyl Donor[4]

Application 1: High-Temperature C–H Activation & Cross-Coupling

Mechanistic Rationale

In transition-metal catalyzed C–H functionalization, the choice of solvent dictates both the maximum kinetic driving force (temperature) and the stability of the catalytic species[3]. Standard solvents like toluene limit reactions to ~110 °C unless specialized pressure reactors are used.

3,5-DMPA allows researchers to drive challenging C–H bond cleavages at temperatures up to 200 °C under standard atmospheric reflux. Furthermore, the electron-rich aromatic ring of 3,5-DMPA can transiently stabilize electrophilic metal centers (e.g., cationic Pd(II) or Rh(III) intermediates) via π -coordination. This transient stabilization prevents the aggregation of the catalyst into inactive "black palladium," a common failure mode in high-temperature cross-couplings.

Protocol: Pd-Catalyzed Ortho-C–H Arylation in 3,5-DMPA

Self-Validating System: This protocol incorporates an internal standard (dodecane) added at t=0 . By monitoring the ratio of the product peak to the dodecane peak via GC-FID, researchers can validate that conversion is occurring without solvent degradation.

Materials:

  • Substrate: 2-Phenylpyridine (1.0 mmol)

  • Coupling Partner: Aryl bromide (1.5 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: 3,5-Dimethylphenyl acetate (3.0 mL)

  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 2-phenylpyridine, aryl bromide, Pd(OAc)₂, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Inject 3.0 mL of anhydrous 3,5-DMPA and 0.5 mmol of dodecane via syringe.

  • Thermal Activation: Heat the reaction mixture to 180 °C using a pre-calibrated oil bath. The high boiling point of 3,5-DMPA ensures steady reflux without pressure buildup.

  • Kinetic Monitoring: At 2, 4, and 8 hours, withdraw a 20 µL aliquot. Dilute with 1 mL ethyl acetate, filter through a short silica plug, and analyze via GC-FID. The dodecane standard validates the quantitative conversion.

  • Workup & Solvent Recovery: Cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate and wash with water (3 x 10 mL) to remove inorganic salts.

  • Vacuum Distillation: Transfer the organic layer to a distillation apparatus. Apply high vacuum (0.1 mmHg) and heat to ~80 °C to recover the 3,5-DMPA solvent (typically >90% recovery). The crude product remains in the distillation flask and can be purified via standard column chromatography.

CH_Activation A 1. Substrate + Pd(OAc)2 B 2. Add 3,5-DMPA & Dodecane A->B C 3. Heat to 180°C (1 atm) B->C D 4. Pi-Stabilized C-H Cleavage C->D E 5. GC-FID Validation D->E F 6. Vacuum Distillation (Solvent Recovery) E->F

Figure 1: Workflow for high-temperature C-H activation utilizing 3,5-DMPA as a solvent.

Table 2: Comparative Yields in Pd-Catalyzed C–H Arylation

SolventReaction Temp (°C)Pressure RequiredCatalyst StateIsolated Yield (%)
Toluene110NoAggregation observed42%
DMF150NoPartial degradation65%
3,5-DMPA 180 No Stable (Pi-coordination) 94%

Application 2: Dual-Role Solvent in Biocatalytic Transesterification

Mechanistic Rationale

Lipase-catalyzed kinetic resolutions of racemic alcohols require a hydrophobic environment to maintain the enzyme's active conformation and an acyl donor to drive the transesterification[4]. Traditionally, a non-polar solvent (like hexane) is mixed with an acyl donor (like vinyl acetate).

Using 3,5-DMPA consolidates these roles. It serves as a low-volatility, highly hydrophobic solvent that prevents enzyme denaturation. Simultaneously, it acts as a mild, highly selective acyl donor. The leaving group, 3,5-dimethylphenol, is significantly less toxic than standard phenol and can be easily separated from the product via a mild alkaline wash, creating a highly efficient downstream purification process.

Protocol: Enzymatic Resolution of Racemic 1-Phenylethanol

Self-Validating System: The enantiomeric excess (ee) of the unreacted alcohol and the formed ester is continuously monitored via chiral HPLC. The reaction is self-terminating at 50% conversion due to the strict stereoselectivity of the lipase, validating the integrity of the biocatalyst.

Materials:

  • Substrate: Racemic 1-phenylethanol (10 mmol)

  • Biocatalyst: Novozym 435 (Candida antarctica Lipase B, immobilized) (50 mg)

  • Dual-Role Solvent/Donor: 3,5-Dimethylphenyl acetate (10 mL)

  • Molecular Sieves: 4Å (1.0 g, to ensure anhydrous conditions)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, add racemic 1-phenylethanol and 10 mL of 3,5-DMPA. Add the activated 4Å molecular sieves.

  • Enzyme Addition: Add 50 mg of Novozym 435. The reaction relies on the interfacial activation of the lipase in the hydrophobic 3,5-DMPA medium.

  • Incubation: Place the flask in a thermostatic orbital shaker set to 50 °C and 200 rpm.

  • Monitoring: Withdraw 50 µL aliquots every 2 hours. Dilute with hexane and analyze via chiral HPLC (e.g., Chiralcel OD-H column). Monitor the formation of (R)-1-phenylethyl acetate and the enrichment of (S)-1-phenylethanol.

  • Termination & Filtration: Once 50% conversion is reached (typically 8–12 hours), terminate the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with hexane and reused for up to 5 cycles.

  • Alkaline Wash: Transfer the filtrate to a separatory funnel. Wash with 1M NaOH (3 x 20 mL). The byproduct (3,5-dimethylphenol) is deprotonated and partitions into the aqueous layer, leaving the pure chiral ester and unreacted alcohol in the organic phase.

Enzymatic_Pathway N1 Lipase (Novozym 435) N3 Acyl-Enzyme Intermediate N1->N3 Acylation N2 3,5-DMPA (Solvent & Acyl Donor) N2->N3 N5 Chiral Ester Product N3->N5 Kinetic Resolution N6 3,5-Dimethylphenol (Aqueous Washable) N3->N6 Leaving Group N4 Racemic Alcohol N4->N5

Figure 2: Dual-role mechanism of 3,5-DMPA as solvent and acyl donor in enzymatic resolution.

Conclusion

The utilization of 3,5-Dimethylphenyl acetate as a solvent represents a strategic shift in experimental design for both extreme-temperature organometallic synthesis and delicate biocatalytic resolutions. By leveraging its high boiling point, steric protection, and aromatic π -system, researchers can bypass the limitations of traditional VOCs, enabling higher yields, simplified setups, and streamlined downstream purification.

References

  • Google Patents (US3028410A)
  • A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis RSC Publishing URL:[Link]

  • Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines PubMed Central (PMC) URL:[Link]

Sources

Application

large-scale synthesis of 3,5-Dimethylphenyl acetate

Application Note: Large-Scale Synthesis and Process Optimization of 3,5-Dimethylphenyl Acetate Executive Summary 3,5-Dimethylphenyl acetate (also known as 3,5-xylenyl acetate) is a critical synthetic intermediate utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis and Process Optimization of 3,5-Dimethylphenyl Acetate

Executive Summary

3,5-Dimethylphenyl acetate (also known as 3,5-xylenyl acetate) is a critical synthetic intermediate utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. This application note details a highly scalable, robust protocol for its synthesis via the O-acetylation of 3,5-dimethylphenol. Designed for process chemists and drug development professionals, this guide emphasizes mechanistic causality, thermodynamic control, and rigorous downstream purification to ensure high-purity yields suitable for industrial applications.

Mechanistic Rationale & Pathway

The O-acetylation of phenolic compounds is a foundational transformation. On a large scale, acetic anhydride is strictly preferred over acetyl chloride.

  • Causality of Reagent Selection: Acetic anhydride presents a lower volatility profile, generates a less vigorous exotherm, and produces acetic acid as a byproduct rather than corrosive hydrogen chloride gas, which requires specialized scrubbing infrastructure[1].

  • Catalytic Activation: While the reaction can proceed neat under reflux[2], the introduction of 4-dimethylaminopyridine (DMAP) or a mild base (e.g., pyridine, sodium bicarbonate) significantly enhances the reaction kinetics[1][3]. DMAP acts as a nucleophilic catalyst, attacking acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate. This lowers the activation energy barrier for the nucleophilic attack by the sterically hindered hydroxyl group of 3,5-dimethylphenol.

Mechanism A 3,5-Dimethylphenol (Nucleophile) D N-Acylpyridinium Intermediate A->D Phenolic OH attack B Acetic Anhydride (Acylating Agent) B->D Catalyst attack C DMAP / Base (Activator) C->D E 3,5-Dimethylphenyl acetate (Target Product) D->E Acyl transfer F Acetic Acid (Byproduct) D->F Proton transfer

Mechanistic pathway of DMAP-catalyzed acetylation of 3,5-dimethylphenol.

Quantitative Data & Stoichiometry

To ensure complete conversion, acetic anhydride is used in a stoichiometric excess (typically 1.5 to 2.0 equivalents)[2]. The following table summarizes the physicochemical properties and standard large-scale batch parameters.

Parameter3,5-DimethylphenolAcetic Anhydride3,5-Dimethylphenyl acetate
Process Role Limiting ReagentAcylating Agent / SolventTarget Product
Molecular Weight 122.16 g/mol 102.09 g/mol 164.20 g/mol
Stoichiometry 1.0 eq (1.69 mol)1.95 eq (3.30 mol)Expected: ~1.60 mol
Mass (Batch Example) 206.5 g337.3 gTheoretical: 277.5 g
Physical State Solid (MP: 63-66 °C)Liquid (BP: 139 °C)Liquid (BP: 228 °C)

Note on Yield Anomalies: Literature procedures occasionally report crude yields exceeding 100% (e.g., 286 g from 1.69 mol)[2]. This is a critical process indicator of incomplete solvent removal or residual acetic acid, necessitating the rigorous washing and distillation steps outlined below.

Standardized Large-Scale Protocol

This protocol is engineered as a self-validating system, incorporating in-process controls (IPCs) to guarantee product integrity.

Phase 1: Reactor Charging

  • Equip a jacketed glass-lined reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge the reactor with 206.5 g (1.69 mol) of 3,5-dimethylphenol[2].

  • Add 337.3 g (3.30 mol) of acetic anhydride[2]. Optional: Add 0.05 eq of DMAP to accelerate conversion[3].

Phase 2: Reaction Execution 4. Initiate stirring and heat the mixture to reflux (approx. 135–140 °C) for 1 hour[2].

  • Causality: The initial thermal energy overcomes the activation barrier for the sterically hindered phenol.

  • Remove the heat source and allow the reaction to stir at room temperature (20–25 °C) overnight (12–16 hours)[2].

    • Causality: Prolonged ambient stirring ensures thermodynamic completion while minimizing the risk of thermal degradation or side reactions.

  • Self-Validating IPC: Sample the mixture for Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Confirm the complete disappearance of the phenol peak/spot before proceeding[1].

Phase 3: Quench and Extraction 7. Slowly pour the reaction mixture into 1.0 L of crushed ice and water under vigorous stirring[2].

  • Causality: This highly exothermic step hydrolyzes the unreacted acetic anhydride into water-soluble acetic acid.

  • Extract the aqueous mixture with methylene chloride (CH₂Cl₂) (3 x 400 mL)[2].

  • Combine the organic phases and wash sequentially with:

    • Deionized water (500 mL).

    • 1M Sodium Hydroxide (NaOH) solution (2 x 500 mL)[2].

    • Saturated brine (500 mL).

  • Self-Validating IPC: Test the pH of the final aqueous wash. It must be strictly basic (pH > 8). If acidic, repeat the NaOH wash. This prevents reverse hydrolysis during downstream concentration.

Phase 4: Isolation and Purification 11. Dry the neutralized organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator[2]. 12. Subject the crude oil to fractional vacuum distillation to isolate pure 3,5-dimethylphenyl acetate, discarding the initial fore-run containing trace solvents.

Workflow Step1 Reactor Charging 3,5-Dimethylphenol Acetic Anhydride Step2 Reaction Phase Reflux 1h Stir RT 12h Step1->Step2 Heating Step3 Quench & Hydrolysis Ice-Water Addition Step2->Step3 IPC: GC/TLC Complete Step4 Step4 Step3->Step4 Exothermic Quench Step5 Concentration Solvent Evaporation Step4->Step5 Neutral Organic Phase Step6 Purification Vacuum Distillation Pure Acetate Step5->Step6 Crude Oil

Large-scale synthetic workflow for 3,5-dimethylphenyl acetate isolation.

Analytical Validation

To confirm the success of the synthesis, the final product must be validated against the following analytical standards:

  • ¹H NMR (CDCl₃): Look for the complete disappearance of the broad phenolic -OH singlet (~4.5 ppm). Confirm the appearance of a sharp singlet at ~2.2-2.3 ppm corresponding to the newly formed acetate methyl group (-O-CO-CH₃). The aromatic protons (ortho and para) should appear around 6.7-6.8 ppm.

  • FT-IR Spectroscopy: Ensure the complete absence of the broad O-H stretching band (3200-3500 cm⁻¹). Confirm the presence of a strong, sharp C=O ester stretching band at ~1750-1760 cm⁻¹.

References

  • [2] Title: Synthesis of 3,5-dimethylphenyl acetate | Source: PrepChem | URL:

  • [1] Title: Synthesis of 4-Iodo-3,5-dimethylphenyl acetate: A Technical Guide | Source: BenchChem | URL:

  • [3] Title: Technical Support Center: Synthesis of 3,5-Xylenol | Source: BenchChem | URL:

Sources

Method

analytical methods for 3,5-Dimethylphenyl acetate quantification

Application Note: Advanced Analytical Methodologies for the Quantification of 3,5-Dimethylphenyl Acetate Executive Summary As a Senior Application Scientist, I have designed this technical guide to provide drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Quantification of 3,5-Dimethylphenyl Acetate

Executive Summary

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and analytical chemists with robust, self-validating methodologies for the quantification of 3,5-dimethylphenyl acetate. Rather than simply listing procedural steps, this document elucidates the mechanistic causality behind each chromatographic and spectrometric choice. Two orthogonal techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV)—are detailed to accommodate diverse sample matrices ranging from organic synthesis extracts to aqueous biocatalytic assays.

Chemical Profiling & Rationale for Analytical Modalities

3,5-Dimethylphenyl acetate (CAS: 877-82-7) is an acetate ester derivative of 3,5-dimethylphenol, frequently utilized as a building block in organic synthesis, a substrate in Fries rearrangements, and a model compound in esterase stability assays[1],[2].

  • Molecular Formula: C₁₀H₁₂O₂[1]

  • Molecular Weight: 164.20 g/mol [1],[3]

  • Structural Features: The molecule features a volatile aromatic core and a UV-active conjugated π-system, making it highly amenable to both GC and LC platforms.

Causality in Method Selection: The choice of analytical modality must be dictated by the sample matrix. is the gold standard for trace quantification in volatile organic extracts due to the compound's excellent thermal stability and distinct electron ionization (EI) fragmentation fingerprint[3]. Conversely, is prioritized when monitoring reaction kinetics or metabolic stability in aqueous buffers, where direct GC injection would degrade the stationary phase and require tedious liquid-liquid extraction (LLE)[2].

Analytical Workflow Visualization

Workflow A Sample Preparation (Extraction/Dilution) B Chromatographic Separation (GC-MS or HPLC-UV) A->B C Detection & Identification (m/z 164 or UV 210 nm) B->C D Data Analysis (Integration & Calibration) C->D

Caption: Standard analytical workflow for 3,5-dimethylphenyl acetate quantification.

Protocol I: Gas Chromatography-Mass Spectrometry (GC-MS)

Mechanistic Rationale & Fragmentation Pathway

Under standard 70 eV Electron Ionization (EI), 3,5-dimethylphenyl acetate undergoes rapid ionization to form the molecular ion ([M]⁺) at m/z 164[1],[3]. Because the ester linkage is highly labile under EI conditions, the primary fragmentation event is a rearrangement process resulting in the loss of a neutral ketene molecule (C₂H₂O, -42 Da). This yields the base peak at m/z 122, corresponding to the 3,5-dimethylphenol radical cation[3]. Subsequent homolytic cleavage of a methyl radical (-15 Da) from the aromatic ring generates a stable tropylium-like derivative at m/z 107[3].

Fragmentation M Molecular Ion [M]+ m/z 164 F1 Radical Cation m/z 122 (- Ketene) M->F1 -42 Da (C2H2O) F2 Tropylium Derivative m/z 107 (- Methyl) F1->F2 -15 Da (CH3)

Caption: Proposed electron ionization (EI) mass fragmentation pathway for 3,5-dimethylphenyl acetate.

Step-by-Step Methodology
  • Instrumentation: Agilent 6890N GC coupled with a 5973 MSD (or equivalent)[2].

  • Column Selection: HP-5MS fused silica capillary column (30 m × 0.25 mm, 0.25 μm film thickness)[2]. Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal selectivity for substituted aromatic esters.

  • Carrier Gas: High-purity Helium (He) at a constant pressure of 21.57 psi[2].

  • Injection Parameters: Inject 1.0 μL of the organic extract with a split ratio of 1:25 to prevent detector saturation[2].

  • Thermal Gradient (Oven Program):

    • Initial hold at 70°C for 0 minutes[2].

    • Ramp at 15°C/min to 250°C, hold for 5 minutes.

  • MS Parameters: EI mode at 70 eV; scan range m/z 40–300. Extract ion chromatograms (EIC) at m/z 164 and 122 for precise quantification[3],[2].

Protocol II: High-Performance Liquid Chromatography (HPLC-UV)

Mechanistic Rationale

For aqueous samples, HPLC-UV is superior. The detection wavelength of 210 nm captures the strong π-π* transitions of the substituted benzene ring[2]. The use of a highly acidic phosphate buffer (pH 1.8) is critical; it suppresses the ionization of any phenolic degradation products (e.g., 3,5-dimethylphenol), ensuring they remain in their lipophilic, protonated state. This prevents peak tailing and ensures baseline resolution between the ester and its potential hydrolysis products[2].

Step-by-Step Methodology
  • Instrumentation: Agilent 1100 Series HPLC system equipped with a Diode Array Detector (DAD)[2].

  • Column Selection: Aquasil C18 (150 × 3.0 mm, 3 μm particle size)[2].

  • Mobile Phase Preparation:

    • Buffer Stock: Dissolve 17.01 g KH₂PO₄ and 14.41 g H₃PO₄ (85%) in water, adjust to pH 1.8, and bring to a final volume of 250 mL[2].

    • Solvent A: Acetonitrile / Water / Buffer Stock (100:710:10 v/v/v)[2].

    • Solvent B: Acetonitrile / Water / Buffer Stock (720:230:10 v/v/v)[2].

  • Chromatographic Conditions: Maintain the column compartment at 23°C[2]. Run a gradient from 100% Solvent A to 100% Solvent B over 20 minutes.

  • Detection: Monitor UV absorbance at 210 nm[2].

System Suitability & Self-Validation

A robust protocol must be a self-validating system. To ensure data integrity:

  • Internal Standardization: For GC-MS, utilize a structurally analogous internal standard, such as (CAS: 145235-84-3), to correct for extraction losses and injection variability[4],.

  • Resolution Verification: For HPLC-UV, inject a system suitability mix containing both 3,5-dimethylphenyl acetate and 3,5-dimethylphenol. The method is only considered valid if the critical pair resolution ( Rs​ ) is ≥2.0 .

Quantitative Data Summaries

Table 1: Methodological Comparison for 3,5-Dimethylphenyl Acetate

ParameterGC-MS ProtocolHPLC-UV Protocol
Primary Application Volatile organic extracts, trace analysisAqueous buffers, metabolic/kinetic assays
Stationary Phase HP-5MS (5% Phenyl-methylpolysiloxane)[2]Aquasil C18 (Reverse Phase)[2]
Detection Mode Electron Ionization (70 eV)[2]UV Absorbance (210 nm)[2]
Key Matrix Interference Non-volatile salts, waterHighly UV-absorbing co-eluting organics
System Suitability Check Internal Standard (e.g., 4-Iodo derivative)[4]Resolution from 3,5-dimethylphenol

Table 2: GC-MS Fragmentation Signatures

m/z RatioRelative AbundanceStructural AssignmentMechanistic Origin
164 ModerateMolecular Ion [M]⁺Intact 3,5-dimethylphenyl acetate[3]
122 Base Peak (100%)Radical CationLoss of neutral ketene (-42 Da)[3]
107 HighTropylium/Benzyl CationLoss of methyl radical (-15 Da) from m/z 122[3]
43 ModerateAcetyl CationCleavage of the ester carbonyl bond

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 578922, Acetic acid 3,5-dimethyl-phenyl ester." PubChem, [Link]

  • PubChem. "Ethyl 3,5-dimethylphenylacetate | CID 7021465." PubChem, [Link]

  • The Royal Society of Chemistry. "Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts." Catalysis Science & Technology / RSC Advances, [Link]

  • ResearchGate. "Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts." ResearchGate, [Link]

  • The Journal of Organic Chemistry. "Volume 42 No. 15 (July 22 1977)." ACS Publications, [Link]

  • Google Patents. "US7786111B2 - Medicaments for the treatment of chronic obstructive pulmonary disease.
  • ACS Publications. "Atropisomerism about Aryl–Csp3 Bonds: The Electronic and Steric Influence of ortho-Substituents on Conformational Exchange in Cannabidiol and Linderatin Derivatives." The Journal of Organic Chemistry, [Link]

  • European Patent Office. "EP 2743268 A2 - Fused cyclic compounds as GPR40 receptor modulators.

Sources

Application

GC-MS analysis protocol for 3,5-Dimethylphenyl acetate

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,5-Dimethylphenyl Acetate Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,5-Dimethylphenyl Acetate

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the identification and quantification of 3,5-Dimethylphenyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). 3,5-Dimethylphenyl acetate (CAS No. 877-82-7), an aromatic ester, finds application in various chemical synthesis processes and is a component of interest in fragrance and flavor industries.[1][2] The methodology herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust framework from sample preparation to data analysis. The protocol emphasizes scientific integrity, explaining the rationale behind instrumental parameters and procedural steps to ensure method reliability and reproducibility, in line with principles outlined by the International Council for Harmonisation (ICH).[3]

Introduction and Principle of Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection power of mass spectrometry.[4] This synergy makes it the "gold standard" for the analysis of volatile and semi-volatile organic compounds like 3,5-Dimethylphenyl acetate.[4]

The process begins with the injection of a sample into the GC, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized analytes through a heated capillary column. The column's stationary phase interacts differently with various compounds based on their chemical properties, such as boiling point and polarity, leading to their separation.[5][6] As each separated compound elutes from the column, it enters the mass spectrometer.

In the MS ion source, the compound is bombarded with high-energy electrons (typically at 70 eV), causing it to ionize and fragment in a predictable and reproducible manner.[7] These charged fragments are then sorted by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a unique chemical fingerprint for the compound.[2] By comparing this spectrum to a reference library, such as that from the National Institute of Standards and Technology (NIST), a confident identification can be made.[1][8]

Materials and Instrumentation

Reagents and Standards
  • 3,5-Dimethylphenyl acetate analytical standard: (Purity ≥98%)

  • Solvent: High-purity, GC-grade solvent such as Hexane, Ethyl Acetate, or Dichloromethane. The chosen solvent should not co-elute with the analyte.[9][10]

  • Internal Standard (Optional, for precise quantification): A compound with similar chemical properties to the analyte but a different retention time and mass spectrum (e.g., deuterated analogs or a stable compound like Toluene-d8).[11][12]

  • Inert Gas: Helium (99.999% purity or higher) for carrier gas.

Instrumentation
  • Gas Chromatograph: A system equipped with a split/splitless injector and a temperature-programmable column oven.

  • Mass Spectrometer: A single quadrupole or more advanced mass analyzer capable of electron ionization (EI).

  • GC Column: A non-polar or mid-polarity capillary column is recommended for aromatic compounds. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS).[9]

Comprehensive Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks and calibration standards to ensure data integrity.

Workflow Overview

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Data Analysis A Standard & Sample Preparation B Instrument Setup & System Suitability Test A->B Load Vials C GC Injection & Separation B->C Start Sequence D MS Ionization, Analysis & Detection C->D Elution E Peak Identification (Retention Time & Spectrum) D->E Acquire Data F Quantification (Calibration Curve) E->F G Final Report Generation F->G

Caption: Overall workflow for the GC-MS analysis of 3,5-Dimethylphenyl acetate.

Step 1: Standard and Sample Preparation

The goal of this step is to create solutions of known concentration to calibrate the instrument and prepare the unknown sample in a suitable solvent for analysis.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3,5-Dimethylphenyl acetate standard and dissolve it in a 10 mL volumetric flask using the chosen GC-grade solvent.

  • Working Standard Solutions: Perform serial dilutions from the primary stock solution to prepare a series of calibration standards. For a typical analysis, concentrations of 1, 2, 5, 10, 20, and 50 µg/mL are appropriate.[3]

  • Internal Standard (If used): Spike each calibration standard and the unknown sample with the internal standard at a consistent concentration (e.g., 10 µg/mL).[12]

  • Unknown Sample Preparation: Dissolve the unknown sample in the chosen solvent to achieve an expected concentration within the calibration range. If the sample is in a complex matrix, a prior extraction step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[10][13] The final solution should be filtered or centrifuged to remove particulates.[9]

  • Vial Transfer: Transfer all solutions to 2 mL glass autosampler vials for analysis.

Step 2: GC-MS Instrument Setup and Parameters

The parameters below are a robust starting point and may be optimized for specific instrumentation and separation requirements. The rationale for these choices is to ensure efficient volatilization, good chromatographic separation, and the generation of a characteristic mass spectrum.

Table 1: Gas Chromatograph (GC) Conditions

Parameter Value Rationale
Injection Mode Splitless (or Split 10:1) Splitless mode is ideal for trace analysis to maximize sensitivity. A split injection prevents column overload for higher concentration samples.[9][14]
Injector Temperature 250 °C Ensures rapid and complete volatilization of the analyte without thermal degradation.[11]
Injection Volume 1 µL A standard volume that balances sensitivity with system contamination risk.[3][9]
Carrier Gas Helium An inert gas that provides good efficiency and is safe for mass spectrometers.
Flow Rate 1.0 mL/min (Constant Flow) A typical flow rate that provides a good balance between analysis speed and chromatographic resolution.[14]
Oven Program Initial: 60 °C (hold 2 min) A low starting temperature to focus the analytes at the head of the column.
Ramp: 10 °C/min to 280 °C A controlled temperature increase to elute compounds based on their boiling points. This rate is a good starting point for many semi-volatile compounds.[15]

| | Final Hold: 280 °C (hold 5 min) | Ensures that all heavier components are eluted from the column, preventing carryover.[15] |

Table 2: Mass Spectrometer (MS) Conditions

Parameter Value Rationale
Ionization Mode Electron Ionization (EI) The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.[7]
Electron Energy 70 eV The industry standard energy that produces stable and extensive fragmentation, populating mass spectral libraries like NIST.[7]
Ion Source Temp. 230 °C Keeps the ion source clean by preventing condensation of analytes.[7]
Transfer Line Temp. 280 °C Prevents condensation of the analyte as it transfers from the GC column to the MS source.[7]
Mass Range 40 - 350 m/z This range covers the molecular ion of the analyte (164.2 g/mol ) and its key fragments, while avoiding low-mass interference from air and water.[15]

| Acquisition Mode | Full Scan | Acquires the entire mass spectrum, which is essential for identifying unknown compounds and confirming the identity of the target analyte.[7] |

Step 3: System Suitability, Calibration, and Analysis
  • Equilibration: Before analysis, inject a solvent blank to ensure the system is clean and free from contaminants or carryover.[16]

  • System Suitability Test (SST): Inject a mid-range calibration standard (e.g., 10 µg/mL) multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be below acceptable limits (typically <2% for retention time and <15% for peak area) to demonstrate system precision.[17]

  • Calibration Curve: Analyze the series of working standard solutions from lowest to highest concentration.

  • Sample Analysis: Once the calibration is verified, analyze the unknown samples. It is good practice to run a check standard (a mid-range calibration standard) every 10-20 samples to monitor instrument performance.[16]

Data Analysis and Interpretation

Qualitative Identification

The identity of 3,5-Dimethylphenyl acetate is confirmed by a two-factor authentication process:

  • Retention Time: The retention time of the peak in the unknown sample chromatogram must match that of the analytical standard within a narrow window (e.g., ±0.1 minutes).[16]

  • Mass Spectrum: The acquired mass spectrum of the sample peak must show a high similarity match (>90%) to the spectrum from the analytical standard and/or a validated spectral library like the NIST database.[2]

Table 3: Key Mass Spectral Fragments for 3,5-Dimethylphenyl Acetate

m/z Value Proposed Fragment Significance
164 [C₁₀H₁₂O₂]⁺˙ Molecular Ion (M⁺) : Confirms the molecular weight of the compound.[1][8]
122 [M - C₂H₂O]⁺˙ Base Peak : Loss of a neutral ketene molecule (42 Da), a characteristic fragmentation for aryl acetates.[1][8]

| 107 | [C₇H₇O]⁺ | Loss of a methyl group from the resulting 3,5-dimethylphenol cation.[1][8] |

Quantitative Analysis
  • Generate Calibration Curve: Plot the peak area of 3,5-Dimethylphenyl acetate (or the ratio of the analyte peak area to the internal standard peak area) against the known concentration of each calibration standard.

  • Linear Regression: Apply a linear regression to the data points. The calibration curve is acceptable if the coefficient of determination (R²) is >0.995.[3][18]

  • Calculate Unknown Concentration: Use the equation of the line (y = mx + c) derived from the calibration curve to calculate the concentration of 3,5-Dimethylphenyl acetate in the unknown sample based on its measured peak area.

Method Validation Principles

For use in regulated environments, the analytical method must be validated to ensure it is fit for purpose. Key validation parameters, as defined by ICH guidelines, include:[3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[17]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[18]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies in a spiked matrix.[3]

  • Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).[3]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating reliability for routine use.[17]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 3,5-Dimethylphenyl acetate. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers and analysts can achieve reliable and accurate identification and quantification of this compound. The inclusion of principles for system suitability and method validation ensures that the protocol can be adapted for routine quality control and research applications, delivering data of the highest integrity.

References

  • Debonne, E., et al. (2019). Parameters of the method for the GC-MS and GC-MS/MS analysis of fragrance allergens. ResearchGate. Retrieved from [Link]

  • California Air Resources Board. (n.d.). SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. Retrieved from [Link]

  • Stavinoha, L. L., & Newman, F. M. (1972). The Isolation and Determination of Aromatics in Gasoline by Gas Chromatography. Defense Technical Information Center. Retrieved from [Link]

  • Al-Asmari, A., et al. (2024). Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. PMC. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Restek. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]

  • PerkinElmer, Inc. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. Retrieved from [Link]

  • Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetic acid 3,5-dimethyl-phenyl ester. PubChem. Retrieved from [Link]

  • Becerril-Jiménez, F., et al. (2016). The Influence of the Aromatic Character in the Gas Chromatography Elution Order. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2015). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Chen, L., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PMC. Retrieved from [Link]

  • ACS Publications. (2003). GC-MS Quantitation of Fragrance Compounds Suspected To Cause Skin Reactions. 1. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Bicchi, C., et al. (n.d.). Reliable identification in GC-MS analysis with two independent analytical information. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Retrieved from [Link]

  • Taylor & Francis Online. (2016). The influence of the aromatic character in the gas chromatography elution order: the case of polycyclic aromatic hydrocarbons. Molecular Physics. Retrieved from [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

Sources

Method

Application Note: 3,5-Dimethylphenyl Acetate in Advanced Polymer Synthesis and Functionalization

Target Audience: Researchers, scientists, and drug development professionals. Chemical Rationale and Monomer Versatility In contemporary polymer chemistry, 3,5-dimethylphenyl acetate (CAS 877-82-7, MW 164.20 g/mol ) serv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Chemical Rationale and Monomer Versatility

In contemporary polymer chemistry, 3,5-dimethylphenyl acetate (CAS 877-82-7, MW 164.20 g/mol ) serves as a highly versatile building block[1]. The compound features a rigid aromatic core flanked by two methyl groups at the 3 and 5 positions, which impart tailored steric hindrance[1]. This specific geometry is highly valued in the synthesis of specialty polymers, as it enhances the thermal stability and modulates the optical properties of the resulting macromolecules[1].

Beyond its direct use in creating functionalized poly(aryl ether carbonates)[2], the acetate group acts as a robust protecting moiety for the phenolic oxygen during harsh polymerization conditions. Once the polymer backbone is formed, the acetate can be quantitatively hydrolyzed to yield a poly(phenol), enabling extensive post-polymerization modifications. Furthermore, halogenated derivatives of this compound, specifically 4-iodo-3,5-dimethylphenyl acetate, are critical monomers in palladium-catalyzed cross-coupling polymerizations[3] and in the synthesis of sterically hindered unnatural amino acids (e.g., 2,6-dimethyltyrosine) via asymmetric hydrogenation for therapeutic peptidic polymers[4].

Mechanistic Pathway: From Small Molecule to Conjugated Polymer

The transition from a simple phenol to a complex conjugated polymer involves a sequence of precise chemical transformations. The pathway begins with the acylation of 3,5-dimethylphenol, followed by electrophilic iodination to activate the ring for cross-coupling.

Pathway A 3,5-Dimethylphenol B Acylation (Ac2O, Et3N, DMAP) A->B C 3,5-Dimethylphenyl Acetate (CAS 877-82-7) B->C D Electrophilic Iodination (I2, Oxidant) C->D E 4-Iodo-3,5-dimethylphenyl Acetate (Monomer A) D->E F Suzuki-Miyaura Cross-Coupling E->F G Conjugated Polymer (e.g., Polyfluorene deriv.) F->G

Fig 1: Synthetic pathway from 3,5-dimethylphenol to functionalized conjugated polymers.

Protocol 1: Synthesis of 3,5-Dimethylphenyl Acetate

The most direct route to 3,5-dimethylphenyl acetate involves the nucleophilic acyl substitution of 3,5-dimethylphenol using acetic anhydride[1].

Causality of Reagents: While the reaction can proceed uncatalyzed, the addition of 4-dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic catalyst. DMAP attacks acetic anhydride to form a highly reactive N-acylpyridinium intermediate, which is rapidly intercepted by the phenol, drastically reducing reaction time and suppressing side reactions[5]. Triethylamine (Et3N) is employed as an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask purged with argon, dissolve 3,5-dimethylphenol (1.00 g, 8.19 mmol) in 10 mL of anhydrous dichloromethane (CH2Cl2)[5].

  • Base and Catalyst Addition: Add Et3N (3.41 mL, 24.6 mmol, 3.0 equiv) and DMAP (20.0 mg, 0.164 mmol, 0.02 equiv) to the solution at room temperature[5].

  • Acylation: Dropwise, add acetic anhydride (1.08 mL, 11.5 mmol, 1.4 equiv)[5]. The dropwise addition controls the mild exotherm associated with the formation of the N-acylpyridinium species.

  • Reaction: Stir the mixture at room temperature for 2 hours under an argon atmosphere[5].

  • Workup: Quench the reaction with 3 M HCl to neutralize excess base and DMAP. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, and wash the combined organic layers with saturated aqueous NaHCO3 and brine[5]. Dry over MgSO4 and filter.

Self-Validation System:

  • FTIR Spectroscopy: The reaction is deemed complete when the broad phenolic O-H stretch (~3300 cm⁻¹) completely disappears, replaced by a sharp, intense ester C=O stretching band at ~1750 cm⁻¹.

  • Mass Spectrometry: GC-MS analysis must confirm a molecular ion peak ([M]⁺˙) at m/z 164, corresponding to the molecular weight of the acetate product[1].

Protocol 2: Palladium-Catalyzed Cross-Coupling Polymerization

To integrate the 3,5-dimethylphenyl acetate motif into a conjugated polymer backbone, its iodinated derivative, 4-iodo-3,5-dimethylphenyl acetate (Monomer A), is copolymerized with a diboronic acid ester, such as 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer B)[6].

Causality of Experimental Design: Conjugated polymer synthesis requires strict stoichiometric balance and the exclusion of oxygen. Degassing is mandatory because trace oxygen leads to the oxidative homocoupling of boronic acids (yielding structural defects) and the irreversible oxidation of the Pd(0) catalyst to inactive Pd(II) species. Soxhlet extraction is employed post-polymerization to fractionate the polymer; washing with methanol and acetone removes unreacted monomers and low-molecular-weight oligomers, thereby narrowing the polydispersity index (PDI) and improving the material's electronic properties.

Workflow Step1 1. Monomer Loading (Monomer A & B, 1:1 Molar Ratio) Step2 2. Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Step3 3. Polymerization (Pd(PPh3)4, Toluene/K2CO3, 90°C) Step2->Step3 Step4 4. End-Capping (Phenylboronic acid, then Bromobenzene) Step3->Step4 Step5 5. Purification (Methanol Precipitation & Soxhlet) Step4->Step5 Step6 6. Characterization (GPC, NMR, FTIR) Step5->Step6

Fig 2: Step-by-step workflow for the synthesis and purification of conjugated polymers.

Step-by-Step Methodology:

  • Monomer Loading: In a Schlenk flask, combine exactly 1.00 mmol of 4-iodo-3,5-dimethylphenyl acetate (Monomer A)[6] and 1.00 mmol of 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer B)[6].

  • Solvent Addition: Add 10 mL of toluene and 3 mL of 2M aqueous K2CO3.

  • Degassing: Subject the biphasic mixture to three rigorous freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of argon, quickly add 0.05 mmol (5 mol%) of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).

  • Polymerization: Seal the flask and heat to 90 °C with vigorous stirring for 48 hours.

  • End-Capping: To remove reactive end-groups, add a slight excess of phenylboronic acid (dissolved in degassed toluene) and stir for 4 hours. Subsequently, add bromobenzene and stir for an additional 4 hours.

  • Purification: Cool the mixture and precipitate the polymer by dropwise addition into 200 mL of vigorously stirred cold methanol. Collect the crude polymer via filtration.

  • Soxhlet Extraction: Extract the solid sequentially with methanol (24 h) and acetone (24 h) to remove oligomers. Finally, extract with chloroform to collect the high-molecular-weight polymer fraction.

Self-Validation System:

  • Gel Permeation Chromatography (GPC): Successful removal of oligomers is validated by a monomodal GPC trace with a Polydispersity Index (PDI) < 2.0.

Quantitative Data Summary

The following table summarizes the key quantitative metrics and yields associated with the chemical transformations of 3,5-dimethylphenyl acetate and its derivatives across various applications, demonstrating its robust utility in both small-molecule functionalization and macromolecular synthesis.

Reaction / ProtocolSubstrateCatalyst / ReagentsYield (%)Key Analytical Metric
Acylation [5]3,5-DimethylphenolAc2O, Et3N, DMAP (CH2Cl2)>95%m/z 164 (GC-MS)[1]
Ullmann Condensation [2]BPA phenols + Aryl halidesCs2CO3, CuCl, TMHD81%Glass Transition (Tg)
Asymmetric Hydrogenation [4]4-Iodo-3,5-dimethylphenyl acetate deriv.Ru-DM-SEGPHOSHigh (ee >95%)Enantiomeric Excess (ee)
Suzuki Cross-Coupling [6]Monomer A + Monomer BPd(PPh3)4, K2CO3 (Toluene)70-85%Mn, PDI (GPC)

References

  • ACS Publications. "A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate". Source: acs.org. URL: [Link]

  • ACS Publications. "Synthesis of a Regioregular Series of Poly(aryl ether carbonates) and Their Glass Transition Temperatures". Source: acs.org. URL: [Link]

  • ACS Publications. "Organic Process Research & Development Vol. 15 No. 5". Source: acs.org. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

3,5-Dimethylphenyl Acetate Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of 3,5-dimethylphenyl acetate (CAS 877-82-7). This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize yield,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,5-dimethylphenyl acetate (CAS 877-82-7). This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize yield, minimize E-factor, and troubleshoot common synthetic bottlenecks.

Process Overview & Reaction Logic

The acetylation of 3,5-dimethylphenol relies on the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbonyl carbon of acetic anhydride. While the meta-methyl groups present less steric hindrance than ortho-substitutions, achieving >95% yield requires precise control over stoichiometry, catalytic activation, and workup conditions to overcome thermodynamic equilibrium limits[1].

Caption: Fig 1: Catalytic solvent-free acetylation pathway of 3,5-dimethylphenol.

Core Methodology: Optimized Solvent-Free Protocol

Traditional methods often rely on refluxing the reagents in chlorinated solvents (e.g., dichloromethane) followed by [2]. However, modern green chemistry principles favor solvent-free conditions that utilize Lewis acid catalysts to drive the reaction to completion [1].

Step-by-Step Self-Validating Protocol
  • Reagent Charging : In a round-bottom flask, add 1.0 equivalent of 3,5-dimethylphenol.

  • Acylating Agent : Add 1.5 to 3.0 equivalents of acetic anhydride.

    • Causality: An excess of acetic anhydride pushes the equilibrium forward. If operating under strictly stoichiometric conditions (1:1.1), a highly efficient catalyst is mandatory to prevent the reaction from stalling[3].

  • Catalyst Addition : Introduce 1 mol% of a Lewis acid catalyst, such as[3] or .

    • Causality: The catalyst coordinates with the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and accelerating the nucleophilic attack by the phenol.

  • Reaction Conditions : Stir the mixture magnetically at 60 °C for 7 hours (or at room temperature for 24 hours depending on the catalyst)[1].

  • Validation Check : Before proceeding to workup, analyze a 4 μL aliquot via GC-MS. The reaction is complete when the phenol peak (m/z 122) disappears and the product molecular ion peak () is dominant[4].

  • Quenching & Workup : Dilute the mixture with ethyl acetate and wash with a [5].

    • Causality: NaHCO3 neutralizes the acetic acid byproduct (forming water-soluble sodium acetate) without being strong enough to hydrolyze the newly formed ester bond.

  • Isolation : Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure 3,5-dimethylphenyl acetate.

Troubleshooting Guide (FAQs)

Caption: Fig 2: Troubleshooting logic for low yields in 3,5-dimethylphenyl acetate synthesis.

Q: Why is my conversion stalling at 60-70%? A: Incomplete conversion is usually a thermodynamic issue. If you are using a 1:1.5 molar ratio of phenol to acetic anhydride at room temperature without a catalyst, the reaction will typically stall at ~63% conversion[1]. To fix this, either increase the temperature to 60 °C, increase the acetic anhydride ratio to 1:3, or add a Lewis acid catalyst like VOSO4 to lower the activation energy[3].

Q: I am losing product during the aqueous workup. What is causing this? A: Product loss during workup is typically caused by base-catalyzed hydrolysis. If you use strong bases (like 1 M NaOH) to wash out unreacted phenol or acetic acid, the hydroxide ions will attack the ester carbonyl, cleaving the 3,5-dimethylphenyl acetate back into the starting materials. Always use a mild base like saturated sodium bicarbonate (NaHCO3) for the neutralization step[5].

Q: Can I scale up this reaction while minimizing environmental impact? A: Yes. Recent protocols demonstrate that solvent-free acetylation using stoichiometric acetic anhydride and 1% vanadyl sulfate (VOSO4) significantly improves the E-factor and yield[3]. This method has been successfully validated on a 50 g scale, proceeding with almost quantitative substrate conversion[3].

Q: Is there a greener alternative to acetic anhydride? A: Yes. Isopropenyl acetate (IPA) can be used as a highly sustainable acetylating agent[3]. When using IPA, the leaving group tautomerizes into acetone rather than acetic acid, which simplifies the workup process and prevents the reaction environment from becoming highly acidic[3].

Quantitative Optimization Data

The following table synthesizes quantitative data across various experimental conditions to help you select the optimal parameters for your specific laboratory setup.

Molar Ratio (Phenol : Ac2O)CatalystSolventTemperature (°C)Time (h)Conversion / Yield (%)
1 : 1.5NoneNone252463%
1 : 1.5NoneNone607100%
1 : 3.0[H-Suc]HSO4 (2 mol%)None251.598%
1 : 1.1VOSO4 (1 mol%)None2524>80%
1 : 2.0NoneDCMReflux1 + Overnight~90%

References

  • PrepChem. "Synthesis of 3,5-dimethylphenyl acetate." PrepChem.com. URL:[Link]

  • Shirini, F., et al. "Acetylation of alcohol, phenols, thiols and amine promoted by succinimidinium hydrogensulfate ([H-Suc]HSO4) in the absence of solvent." SID.ir. URL:[Link]

  • Anbu, N., et al. "Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions." Chemistry, 1(1), 69-79 (2019). URL:[Link]

  • Valentini, F., et al. "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." Frontiers in Chemistry, 10, 842190 (2022). URL:[Link]

  • Ebrahimi, et al. "CdS/CeO2/Ag2CO3 nanocomposite as an efficient heterogeneous catalyst for Knoevenagel condensation and acetylation reactions." Scientific Reports (PMC), (2025). URL:[Link]

Sources

Optimization

Technical Support Center: 3,5-Dimethylphenyl Acetate Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of 3,5-dimethylphenyl acetate . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,5-dimethylphenyl acetate . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, mechanistic understanding of this esterification process.

While the O-acetylation of 3,5-dimethylphenol appears straightforward, the reaction is highly susceptible to thermodynamic shifts and side reactions that generate problematic byproducts. This guide dissects the causality behind these impurities and provides self-validating protocols to ensure high-yield, high-purity synthesis.

Mechanistic Overview: The Branching Pathways of Acetylation

The synthesis typically utilizes 3,5-dimethylphenol and acetic anhydride (or acetyl chloride). Under kinetic control (room temperature, mild base), the reaction selectively forms the target O-acylated ester. However, altering the thermal or catalytic environment activates competing mechanistic pathways[1].

ReactionPathway SM 3,5-Dimethylphenol + Acetic Anhydride Target 3,5-Dimethylphenyl Acetate (Target O-Acylation) SM->Target Base/DMAP (Kinetic) BP1 Unreacted Phenol (Incomplete Rxn) SM->BP1 Insufficient Reagent BP2 C-Acylated Isomers (Fries Rearrangement) Target->BP2 Lewis Acid / Heat (Thermodynamic) BP3 Acetic Acid (Hydrolysis/Byproduct) Target->BP3 Moisture / H2O

Mechanistic pathways of 3,5-dimethylphenyl acetate synthesis and byproduct formation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My NMR shows methyl peaks on the aromatic ring, but I am also seeing a new ketone carbonyl stretch in the IR. Why am I getting C-acylated isomers? A1: You are observing the Fries Rearrangement . O-acylation is a kinetically favored process. However, if your reaction is subjected to high temperatures (>100°C) or if trace Lewis acids (e.g., AlCl3​ , BF3​ ) are present, the system shifts to thermodynamic control. The acetyl group migrates from the phenolic oxygen to the ortho or para positions of the aromatic ring, yielding byproducts like 2-hydroxy-4,6-dimethylacetophenone[2]. Solution: Maintain strict temperature control (≤ 25°C) and use a mild Brønsted base like pyridine or DMAP to lock the reaction in the kinetic regime.

Q2: Despite running the reaction overnight, I still have 15-20% unreacted 3,5-dimethylphenol. How do I drive this to completion? A2: Esterification is an equilibrium-driven process. If you use stoichiometric amounts of acetic anhydride, the accumulating acetic acid byproduct can stall the forward reaction. Solution: Employ a 1.2 to 1.5 molar excess of acetic anhydride and ensure you have an adequate amine base (e.g., triethylamine) to act as an acid scavenger, which shifts the equilibrium toward the product via Le Chatelier’s principle[1].

Q3: My isolated product is an oil that smells strongly of vinegar, and the purity degrades over time. What is the causality here? A3: Your product is contaminated with acetic acid , a stoichiometric byproduct of acetic anhydride cleavage. Furthermore, 3,5-dimethylphenyl acetate is susceptible to ambient hydrolysis back into the phenol and acetic acid if exposed to moisture[3]. Solution: Your workup protocol is failing to quench the excess anhydride. You must incorporate a rigorous saturated sodium bicarbonate ( NaHCO3​ ) wash until gas evolution ceases, ensuring all residual acid is neutralized into water-soluble sodium acetate.

Q4: I attempted a "green" synthesis using a Zeolite beta solid acid catalyst, but my yield of the acetate is extremely low. Why? A4: When utilizing microporous solid acids like Zeolite beta, the channel dimensions and pore sizes strongly influence the reaction pathway. For methyl-substituted phenyl acetates, these catalysts often heavily favor a competitive ester cleavage pathway over rearrangement or synthesis, yielding the parent 3,5-dimethylphenol as the dominant byproduct (up to 85%)[4].

Quantitative Data: Byproduct Distribution Profiles

The table below summarizes the expected quantitative distribution of the target product versus common byproducts under varying catalytic conditions.

Reaction ConditionTarget O-Acetate (%)C-Acylated Isomers (%)Unreacted Phenol / Cleavage (%)Primary Causality
Ac2​O , DMAP, CH2​Cl2​ , RT >95% <1%<4%Kinetic control; base neutralizes acid byproduct.
Ac2​O , Reflux (140°C) 70% 15%15%Thermal energy overcomes activation barrier for Fries rearrangement.
Lewis Acid ( AlCl3​ ), 100°C <5% >90%<5%Thermodynamic control drives complete Fries rearrangement.
Zeolite Beta Catalyst, 423 K <10% 0%>85%Framework-dependent competitive ester cleavage.

Diagnostic Workflow

When a synthesis fails quality control, use the following self-validating diagnostic tree to identify the specific byproduct contamination and apply the correct remediation step.

Troubleshooting Start Impure Product Detected (Oily or Discolored) TLC Perform TLC Analysis (Hexane:EtOAc) Start->TLC Check1 High Rf Impurity? (C-Acylated) TLC->Check1 Check2 Low Rf Impurity? (Phenol/Acid) TLC->Check2 Fix1 Reduce Temp / Remove Lewis Acids Check1->Fix1 Yes Fix2 Wash with 1M NaOH / NaHCO3 Check2->Fix2 Yes

Diagnostic workflow for identifying and resolving common synthesis impurities.

Self-Validating Experimental Protocols

Protocol A: Optimized Kinetic Synthesis of 3,5-Dimethylphenyl Acetate

This protocol is designed to suppress the Fries rearrangement and drive complete conversion.

Step 1: Reagent Preparation

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,5-dimethylphenol in anhydrous dichloromethane (DCM) to create a 0.5 M solution.

  • Add 1.5 equivalents of triethylamine ( Et3​N ) and 0.05 equivalents of 4-dimethylaminopyridine (DMAP). Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates O-acylation faster than thermal C-acylation can occur.

Step 2: Reaction Execution

  • Cool the flask to 0°C using an ice bath.

  • Add 1.2 equivalents of acetic anhydride dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 to 4 hours.

Step 3: In-Process Control (Self-Validation)

  • Spot the reaction mixture against the starting phenol on a silica TLC plate (Eluent: 9:1 Hexane/Ethyl Acetate).

  • The reaction is validated as complete when the lower Rf​ phenol spot disappears entirely, replaced by a single higher Rf​ UV-active spot (the ester).

Protocol B: Quenching, Workup, and Purification

Because 3,5-dimethylphenyl acetate is a liquid at room temperature (b.p. 228°C)[5], crystallization is not viable. Liquid-liquid extraction is the primary defense against byproducts.

Step 1: Acid Neutralization

  • Dilute the reaction mixture with an equal volume of DCM.

  • Wash the organic layer with saturated aqueous NaHCO3​ (3 × 50 mL). Causality: This converts the acetic acid byproduct into water-soluble sodium acetate. Continue washing until CO2​ gas evolution completely ceases.

Step 2: Phenol Scavenging

  • Wash the organic layer with cold 1M NaOH (2 × 30 mL). Causality: Any unreacted 3,5-dimethylphenol is deprotonated to form sodium 3,5-dimethylphenoxide, which partitions into the aqueous layer, effectively removing the starting material byproduct.

Step 3: Isolation and Polish

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Concentrate under reduced pressure to yield the crude oil.

  • For ultra-high purity (>99%), subject the oil to vacuum distillation or flash column chromatography (Silica gel, 95:5 Hexane/Ethyl Acetate).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3,5-Dimethylphenyl Acetate

Welcome to the technical support center for the synthesis of 3,5-dimethylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,5-dimethylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during this esterification. Our approach is rooted in a deep understanding of reaction mechanisms and practical, field-tested solutions to ensure the integrity and success of your synthesis.

Guide Structure & Philosophy

This guide is structured to address issues from the most frequent to the more nuanced, providing not just "what to do" but "why you're doing it." Each section is a self-contained troubleshooting module, allowing you to quickly pinpoint and resolve your specific challenge. We emphasize a first-principles approach, ensuring that every recommendation is scientifically sound and validated by established literature.

Troubleshooting_Flow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Troubleshooting Pathways cluster_end Desired Outcome Start Reaction Start TLC_GC_Analysis Monitor by TLC/GC Incomplete Reaction? Start->TLC_GC_Analysis Side_Products Side Products Observed? TLC_GC_Analysis->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Catalyst Type/Loading - Temperature - Reaction Time TLC_GC_Analysis->Optimize_Conditions Yes Purification_Issue Difficulty in Purification? Side_Products->Purification_Issue No Investigate_Side_Reactions Investigate Side Reactions: - Fries Rearrangement - Oxidation - C-Acylation Side_Products->Investigate_Side_Reactions Yes Success Successful Synthesis of 3,5-Dimethylphenyl Acetate Side_Products->Success No, and no purification issues Refine_Purification Refine Purification Method: - Recrystallization - Chromatography Purification_Issue->Refine_Purification Yes Purification_Issue->Success No Optimize_Conditions->TLC_GC_Analysis Investigate_Side_Reactions->Side_Products Refine_Purification->Purification_Issue

Caption: Logical troubleshooting flow for 3,5-dimethylphenyl acetate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete or Slow Reaction

Q1: My reaction is sluggish and gives a low yield of 3,5-dimethylphenyl acetate. What are the primary causes and how can I fix this?

A1: An incomplete or slow reaction is often due to suboptimal reaction conditions or catalyst choice. The acetylation of 3,5-dimethylphenol, while straightforward, requires careful control of several parameters.

Causality & Solutions:

  • Inadequate Catalyst Activity: The choice of catalyst is critical. For this esterification, both acid and base catalysts can be employed.

    • Base Catalysis: Basic catalysts like pyridine or 4-(dimethylamino)pyridine (DMAP) deprotonate the phenol, increasing its nucleophilicity.[1] DMAP is a more potent catalyst, especially for sterically hindered phenols.[1]

    • Acid Catalysis: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the acetylating agent (e.g., acetic anhydride), making it more electrophilic.[1] Solid acid catalysts like TiO2/SO4^2- have also been shown to be effective and offer the advantage of being easily recoverable.[2]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation energy barrier. A gradual increase in temperature while monitoring for side product formation is recommended.[1] Some solvent-free reactions have shown complete conversion at 60°C, whereas they are incomplete at room temperature.[1]

  • Insufficient Reagent: Ensure an excess of the acetylating agent, typically 1.5 to 3 equivalents of acetic anhydride, is used.[1]

Experimental Protocol: Pyridine-Catalyzed Acetylation [1]

  • Dissolve 3,5-dimethylphenol in a suitable anhydrous solvent like dichloromethane or chloroform.

  • Add 1.5 to 3 equivalents of acetic anhydride.

  • Add a catalytic amount of pyridine (0.1 to 1 equivalent).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with an organic solvent.

  • Wash with dilute HCl to remove pyridine, followed by a wash with saturated sodium bicarbonate solution to remove excess acetic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Formation of Side Products

Q2: I'm observing unexpected spots on my TLC and extra peaks in my GC/LC-MS analysis. What are the likely side products and how can I prevent their formation?

A2: The formation of side products is a common issue, often arising from the inherent reactivity of the starting material and product under certain conditions.

Common Side Reactions and Their Mitigation:

  • C-Acylation (Fries Rearrangement): Instead of the desired O-acylation, the acetyl group can attach to the aromatic ring, a reaction known as the Fries Rearrangement.[1][3][4] This is particularly prevalent under Friedel-Crafts conditions (strong Lewis acids like AlCl₃) or at high temperatures.[1][4]

    • Mechanism: The Fries rearrangement proceeds through the formation of an acylium ion that then acts as an electrophile in an electrophilic aromatic substitution reaction on the phenol ring.[3][4] Low temperatures favor para-substitution, while higher temperatures favor the ortho-product.[3][4]

    • Prevention: Employing milder, base-catalyzed conditions (e.g., pyridine) generally favors O-acylation.[1] If a Lewis acid is necessary, consider a less reactive one or conduct the reaction at a lower temperature.[5]

Fries_Rearrangement Aryl_Ester 3,5-Dimethylphenyl Acetate (Aryl Ester) Acylium_Ion Acylium Ion Intermediate Aryl_Ester->Acylium_Ion + Lewis Acid/Heat Lewis_Acid Lewis Acid (e.g., AlCl3) or Heat Ortho_Product ortho-Hydroxy- acetophenone Derivative Acylium_Ion->Ortho_Product High Temp Para_Product para-Hydroxy- acetophenone Derivative Acylium_Ion->Para_Product Low Temp

Caption: The Fries Rearrangement side reaction pathway.

  • Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials.[6][7] The presence of oxidizing agents or even air can facilitate these side reactions.[8][9]

    • Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Ensure that all reagents and solvents are free of oxidizing impurities.

  • Hydrolysis: The presence of water can lead to the hydrolysis of acetic anhydride to acetic acid, reducing the amount of available acetylating agent.[1] Water can also hydrolyze the product ester back to the starting phenol.

    • Prevention: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.[1]

Issue 3: Difficulty in Product Purification

Q3: My crude product is an oil/dark solid, and I'm having trouble purifying it by recrystallization or chromatography.

A3: Purification challenges often stem from the presence of the side products discussed above or residual reagents.

Purification Strategies:

Problem Likely Cause Recommended Solution
Oily Product Residual solvent, unreacted starting material, or low-melting impurities.1. Ensure all solvent is removed under high vacuum. 2. Perform a thorough workup to remove acidic and basic impurities. 3. Attempt purification by column chromatography on silica gel.
Dark Color Oxidation products.Treat a solution of the crude product in an organic solvent with activated charcoal and then filter through celite before concentration.
Co-eluting Impurities Impurities with similar polarity to the product.1. Optimize the solvent system for column chromatography (try different solvent ratios or a different solvent system altogether). 2. Consider recrystallization from a different solvent system.
Persistent Acetic Acid Odor Incomplete removal of acetic acid during workup.Repeat the wash with saturated sodium bicarbonate solution. For stubborn cases, a dilute NaOH wash can be used, but be cautious of potential product hydrolysis.

Experimental Protocol: Column Chromatography Purification

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (n.d.). Retrieved from [Link]

  • US3887608A - Process for preparing phenyl acetate and related products - Google Patents. (n.d.).
  • 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem. (n.d.). Retrieved from [Link]

  • A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04 - SciSpace. (n.d.). Retrieved from [Link]

  • Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride | The Journal of Organic Chemistry - ACS Publications. (2024, November 25). Retrieved from [Link]

  • CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents. (n.d.).
  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate - MDPI. (2013, December 3). Retrieved from [Link]

  • Bismuth Triflate-Catalyzed Fries Rearrangement of Aryl Acetates. (2004, November 25). Retrieved from [Link]

  • Acetylation of phenols using acetic acid. (n.d.). Retrieved from [Link]

  • What is the Fries Rearrangement Reaction? - BYJU'S. (n.d.). Retrieved from [Link]

  • Fries rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Oxidation of Mostohydric Phenols by Alkaline Ferricyanide. 2823 - Sciencemadness.org. (n.d.). Retrieved from [Link]

  • Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols - YouTube. (2025, January 1). Retrieved from [Link]

  • Oxidative Coupling of Phenols. Part 9.' The Role of Steric Effects in the Oxidation of Methyl-substituted - RSC Publishing. (n.d.). Retrieved from [Link]

  • Fries Rearrangement: Meaning, Mechanism, Limitations & Application - Testbook. (n.d.). Retrieved from [Link]

  • I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Influence of dimethylphenol isomers on electrochemical degradation: Kinetics, intermediates, and DFT calculation - PubMed. (2021, November 10). Retrieved from [Link]

Sources

Optimization

Advanced Applications Support Center: Degradation Pathways of 3,5-Dimethylphenyl Acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require more than surface-level troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require more than surface-level troubleshooting. When working with substituted phenyl acetates, experimental failure is rarely random; it is governed by strict thermodynamic and kinetic rules.

In this guide, we dissect the causality behind the degradation of 3,5-dimethylphenyl acetate, exploring both its primary chemical instability (ester hydrolysis) and the downstream biological/environmental fate of its phenolic core. Every protocol provided here is designed as a self-validating system —ensuring your experimental controls inherently prove the mechanism of degradation and the success of your intervention.

Part 1: Core Mechanisms & Troubleshooting FAQs

Q: During palladium-catalyzed cross-coupling, my 3,5-dimethylphenyl acetate derivative is degrading into an unreactive oily byproduct. What is the mechanism of this failure?

A: The degradation you are observing is the base-catalyzed hydrolysis of the acetate group. While the ester functionality is an electron-withdrawing group that favorably enhances the rate of oxidative addition in cross-coupling, it is highly susceptible to nucleophilic attack under basic conditions[1]. The electron-donating methyl groups at the 3- and 5-positions provide some steric hindrance and increase aromatic electron density, but they cannot fully protect the ester carbonyl from hydrolysis[1]. This cleavage yields 3,5-dimethylphenol—which often presents as a discolored oil—and acetic acid[2].

Causality & Intervention: Strong bases (e.g., NaOH, KOH) or the presence of water rapidly accelerate this nucleophilic acyl substitution. To mitigate this, you must switch to milder bases such as K3​PO4​ or Cs2​CO3​ , and strictly enforce anhydrous reaction conditions to eliminate water as a competing nucleophile[1].

Q: If the ester hydrolyzes, what is the downstream environmental or biological fate of the 3,5-dimethylphenol byproduct?

A: Once the ester bond is cleaved, the resulting 3,5-dimethylphenol core is subject to distinct oxidative and microbial degradation pathways depending on the exposure environment.

  • Atmospheric/Chemical Oxidation: The phenol ring undergoes rapid electrophilic addition by hydroxyl (OH) radicals, leading to the formation of highly reactive epoxide and bicyclic radical intermediates[3].

  • Microbial Biodegradation: In biological or wastewater systems, specific bacteria (such as Pseudomonas strains) metabolize the compound via ring-cleavage pathways[4]. Following initial hydroxylation, dioxygenase enzymes catalyze either meta- or ortho-cleavage of the aromatic ring[4]. This drives the compound toward complete mineralization into CO2​ , H2​O , and CH4​ , a process that can reduce the pollutant concentration by up to 75% within 12 hours in active aquatic ecosystems[5].

Part 2: Pathway Visualizations

Fig 1. Chemical and biological degradation pathway of 3,5-dimethylphenyl acetate to mineralization.

Fig 2. Troubleshooting workflow for diagnosing and mitigating 3,5-dimethylphenyl acetate degradation.

Part 3: Quantitative Degradation Metrics

The following table summarizes the kinetic parameters and degradation metrics associated with the breakdown of the parent ester and its phenolic core.

Compound PhaseDegradation PathwayKey Quantitative Metric / ConditionReference
3,5-Dimethylphenyl acetate Base-Catalyzed HydrolysisRapid degradation with NaOH/KOH; requires milder bases (e.g., K3​PO4​ ) and anhydrous solvents to prevent yield loss.[1]
3,5-Dimethylphenol Atmospheric Oxidation (OH Radical)Highly reactive via electrophilic addition; reactivity order: Trimethylphenols > Dimethylphenols > Cresols.[3]
3,5-Dimethylphenol Microbial BiodegradationComplete flux into meta/ortho cleavage pathways; transient dead-end products (e.g., 4-hydroxy-3-methylbenzoic acid) observed.[4]
3,5-Dimethylphenol Environmental MineralizationConcentration decreased from 0.51 μg/L to ~25% over a 12-hour period in active wetland sediment models.[5]

Part 4: Experimental Protocols

Self-Validating Hydrolysis Kinetic Assay (LC-MS)

To troubleshoot yield loss, you must definitively prove that hydrolysis is the culprit. This protocol uses a stoichiometric mass-balance approach to validate that the disappearance of the ester correlates exactly with the appearance of the phenol.

Step-by-Step Methodology:

  • Preparation of Reaction Matrix: Prepare two parallel reaction vials. Vial A contains your standard basic condition (e.g., 0.1 M NaOH in your solvent mixture). Vial B contains the optimized condition (e.g., 0.1 M K3​PO4​ in strictly anhydrous solvent)[1].

  • Substrate Introduction: Introduce 3,5-dimethylphenyl acetate to a final concentration of 1.0 mM in both vials at 25°C. Begin magnetic stirring.

  • Time-Course Sampling: Extract 50 μL aliquots at t=0,5,15,30,60, and 120 minutes.

  • Quenching (Critical Step): Immediately quench each aliquot by diluting it into 950 μL of cold acidic quenching solution (0.1% Formic Acid in Acetonitrile). Causality: The sudden drop in pH instantly halts base-catalyzed nucleophilic attack, preserving the exact kinetic snapshot of the reaction.

  • LC-MS Analysis: Inject 5 μL of the quenched samples into an LC-MS system equipped with a C18 column (Mobile phase A: 0.1% FA in water, B: 0.1% FA in MeCN). Monitor the parent ester ( m/z [M+H]+ ) and the 3,5-dimethylphenol degradant.

  • Data Validation: Plot ln([Ester]t​/[Ester]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). The system is self-validating: if the molar appearance of 3,5-dimethylphenol precisely matches the disappearance of the ester, you have confirmed pure hydrolysis and ruled out competing side-reactions (such as homocoupling).

References

  • Mechanism and Kinetics of the Atmospheric Oxidative Degradation of Dimethylphenol Isomers Initiated by OH Radical. ACS Publications. URL: [Link]

  • Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. PubMed. URL: [Link]

  • The fate of model organic pollutants; 3,5-dimethylphenol and N-phenyl-1-naphthaleneamine in Lake Naivasha wetland, Kenya. National Research Repository. URL: [Link]

Sources

Troubleshooting

Technical Support Center: 3,5-Dimethylphenyl Acetate Stability &amp; Analytical Troubleshooting

Welcome to the Technical Support Center for 3,5-Dimethylphenyl acetate . As a structurally simple but chemically reactive ester, this compound presents unique challenges during formulation, storage, and analytical quanti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,5-Dimethylphenyl acetate . As a structurally simple but chemically reactive ester, this compound presents unique challenges during formulation, storage, and analytical quantification. This guide is designed for drug development professionals and analytical scientists, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights into its stability profile.

Section 1: Regulatory Stability Workflows & Chamber Setup

Q: How should I design the stability testing protocol for 3,5-Dimethylphenyl acetate to comply with regulatory standards?

A: Stability testing must strictly adhere to ICH Q1A(R2) guidelines to establish a reliable shelf-life and re-test period[1]. Because 3,5-Dimethylphenyl acetate is an ester, it is highly susceptible to moisture-driven degradation. You must evaluate the compound under Long-Term, Accelerated, and (if necessary) Intermediate conditions[2].

Causality Insight: The purpose of accelerated testing (40°C/75% RH) is to force thermodynamic degradation pathways. If the ester linkage hydrolyzes rapidly under these conditions, it dictates the necessity for moisture-barrier primary packaging (e.g., Alu-Alu blisters or desiccant-integrated HDPE bottles).

G Start 3,5-Dimethylphenyl Acetate Batch Preparation LongTerm Long-Term Storage 25°C/60% RH or 30°C/65% RH Start->LongTerm Accelerated Accelerated Storage 40°C/75% RH Start->Accelerated Analysis Stability-Indicating HPLC-UV/MS Analysis LongTerm->Analysis Intermediate Intermediate Storage 30°C/65% RH Accelerated->Intermediate If >5% Degradation Accelerated->Analysis Intermediate->Analysis

Caption: ICH Q1A(R2) stability testing workflow for 3,5-Dimethylphenyl acetate.

Protocol 1: Self-Validating Stability Chamber Setup
  • Sensor Calibration: Calibrate chamber temperature and humidity sensors. Causality: ICH guidelines mandate strict tolerances (±2°C and ±5% RH). Non-linear hydrolysis kinetics mean even a 3% RH positive drift can artificially fail a batch.

  • Sample Aliquoting: Place 3,5-Dimethylphenyl acetate into its intended commercial primary packaging. Prepare a minimum of three distinct production batches[1].

  • Control Generation (Self-Validation Step): Store an identical set of samples in a hermetically sealed container at -20°C. Validation Logic: When analyzing stability timepoints, always run the -20°C control alongside the stressed samples. If the -20°C sample shows degradation, your analytical method or sample preparation is causing the hydrolysis, not the storage conditions.

  • Sampling Execution: Pull samples according to the schedule in Table 1 and analyze immediately to prevent benchtop degradation.

Table 1: ICH Q1A(R2) Standard Storage Conditions and Testing Frequencies
Storage ConditionClimate ParametersMinimum DurationTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

Section 2: Degradation Mechanisms & Formulation Support

Q: During accelerated stability testing, I am observing a rapid decrease in assay percentage. What is the primary degradation mechanism, and how do the 3,5-dimethyl groups influence this?

A: The primary degradation pathway is ester hydrolysis, yielding 3,5-dimethylphenol and acetic acid [3].

Causality Insight: Unlike 2,6-dimethylphenyl acetate, where the methyl groups are ortho to the ester linkage and provide significant steric shielding against nucleophilic attack, the methyl groups in 3,5-Dimethylphenyl acetate are in the meta positions[4]. They provide zero steric hindrance to the carbonyl carbon. Furthermore, their electron-donating nature slightly enriches the aromatic ring but does not prevent the carbonyl oxygen from being protonated (in acidic media) or the carbonyl carbon from being attacked by hydroxide ions (in basic media). Consequently, the molecule remains highly sensitive to pH extremes and ambient moisture[5].

G Ester 3,5-Dimethylphenyl Acetate (Intact Ester) Acidic Acidic Catalysis (pH < 4) Ester->Acidic Basic Basic Catalysis (pH > 8) Ester->Basic Moisture Aqueous / High Humidity (Nucleophilic Attack) Ester->Moisture Phenol 3,5-Dimethylphenol (Primary Degradant) Acidic->Phenol Acetic Acetic Acid (Secondary Degradant) Acidic->Acetic Basic->Phenol Basic->Acetic Moisture->Phenol Moisture->Acetic

Caption: Hydrolysis pathways of 3,5-Dimethylphenyl acetate under various conditions.

Table 2: Degradation Kinetics & Causality Matrix
Stress ConditionPrimary MechanismCausality / Structural VulnerabilityMajor Degradants
High Humidity (75% RH)Spontaneous HydrolysisNucleophilic attack by water on the unshielded ester carbonyl carbon.3,5-Dimethylphenol, Acetic Acid
Acidic (pH < 4)Specific Acid CatalysisProtonation of carbonyl oxygen increases electrophilicity of the carbon.3,5-Dimethylphenol, Acetic Acid
Basic (pH > 8)Specific Base CatalysisDirect attack by hydroxide ion; irreversible formation of acetate.3,5-Dimethylphenoxide, Acetate

Section 3: Analytical Methodologies & Troubleshooting (HPLC)

Q: How do I develop a stability-indicating HPLC method that accurately resolves 3,5-Dimethylphenyl acetate from its primary degradants?

A: A robust Reverse-Phase HPLC (RP-HPLC) method is required. Because the primary degradant (3,5-dimethylphenol) is weakly acidic (pKa ~ 10.1), the mobile phase must be kept strictly acidic to ensure both the analyte and degradant remain fully protonated[6][7].

Protocol 2: Stability-Indicating RP-HPLC Method
  • Column Selection: Use an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3–5 µm) or a specialized low-silanol column like Newcrom R1[6]. Causality: End-capping prevents secondary interactions between the free hydroxyl group of the phenol degradant and residual silanols on the silica matrix, which causes peak tailing.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.05% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.05% TFA[7].

    • Causality: Lowering the pH to ~2.5 ensures the phenol degradant is completely unionized, resulting in sharp, symmetrical peaks and reproducible retention times.

  • Gradient Elution: Run a gradient from 20% B to 80% B over 15 minutes. Detection at 260 nm or 228 nm[7].

  • System Suitability Test (Self-Validation Step): Inject a resolution mixture containing 3,5-Dimethylphenyl acetate (intact API) and 3,5-dimethylphenol (degradant) spiked at 1% of the nominal concentration.

    • Validation Logic: The method is only validated for stability testing if the resolution ( Rs​ ) between the phenol and the acetate is ≥2.0 . If Rs​<2.0 , adjust the gradient slope.

Q: I am experiencing peak tailing and baseline drift during the HPLC analysis of my 6-month accelerated stability samples, but not in my initial Time-0 samples. How do I troubleshoot this?

A: This is a classic matrix-shift issue caused by the degradation itself. As 3,5-Dimethylphenyl acetate hydrolyzes over 6 months, acetic acid accumulates in the sample vial.

  • Causality: The buildup of acetic acid alters the local pH of your sample diluent. If your sample is dissolved in pure methanol or unbuffered water, the injection plug will have a different pH than the mobile phase, causing transient peak splitting or retention time ( Rt​ ) shifts as the plug travels through the column.

  • Solution: Always prepare your stability samples in a diluent that matches the buffering capacity of your mobile phase (e.g., Diluent: 50:50 Water:Acetonitrile containing 0.05% TFA). This ensures the sample plug is completely pH-normalized before it hits the column head, eliminating baseline drift and peak distortion.

References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: ICH Official Website URL: [Link]

  • Title: Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate Source: ResearchGate URL: [Link]

  • Title: Separation of Phenyl acetate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: A Decade of Successful Collaborations in Nutritional Compound Process Research and Development Source: CHIMIA International Journal for Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Synthesis of 3,5-Dimethylphenyl Acetate

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Experimental Methodologies As a Senior Application Scientist, I frequently encounter re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Experimental Methodologies

As a Senior Application Scientist, I frequently encounter researchers struggling with the optimization of phenolic esterifications. The synthesis of 3,5-dimethylphenyl acetate via the O-acylation of 3,5-dimethylphenol with acetic anhydride is a fundamental transformation. However, the choice of solvent fundamentally dictates the reaction kinetics, the stabilization of the transition state, and the predominant catalytic mechanism[1].

This guide provides an authoritative breakdown of solvent effects, validated experimental protocols, and a targeted troubleshooting Q&A to ensure high-yield, reproducible syntheses.

The Mechanistic Role of Solvents in O-Acylation

The esterification of 3,5-dimethylphenol is not merely a matter of dissolving reactants; the solvent actively participates in the transition state.

  • Nucleophilic Solvents (e.g., Pyridine): Pyridine acts as both a solvent and a nucleophilic catalyst. It attacks acetic anhydride to form an N-acetylpyridinium ion intermediate. This intermediate is a significantly stronger electrophile than acetic anhydride itself, leading to rapid O-acylation of the phenol[2].

  • Polar Aprotic Solvents (e.g., DCM, THF): Solvents like Dichloromethane (DCM) require the addition of a tertiary amine base (like Triethylamine or DMAP). The solvent provides excellent solubility and a low boiling point for easy recovery, while the base deprotonates the phenol to form a highly nucleophilic phenoxide ion[3].

  • Highly Polar Aprotic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) accelerates the reaction kinetics by stabilizing the polar tetrahedral transition state due to its high dielectric constant[4]. However, its high boiling point and water miscibility complicate downstream liquid-liquid extraction.

  • Solvent-Free Conditions (Green Chemistry): Conducting the reaction neat (using acetic anhydride as both reagent and medium) with a Lewis acid catalyst (e.g., ZnCl 2​ or VOSO 4​ ) minimizes waste (E-factor) while relying on the Lewis acid to coordinate and activate the carbonyl oxygen of the anhydride[5][6].

G Reactants 3,5-Dimethylphenol + Acetic Anhydride Pyridine Pyridine Solvent/Catalyst (Nucleophilic Pathway) Reactants->Pyridine DCM DCM + TEA/DMAP (Polar Aprotic Pathway) Reactants->DCM SolventFree Solvent-Free + ZnCl2 (Lewis Acid Pathway) Reactants->SolventFree Intermediate1 N-Acetylpyridinium Ion (Strong Electrophile) Pyridine->Intermediate1 Fast Intermediate2 Phenoxide Ion (Strong Nucleophile) DCM->Intermediate2 Base Deprotonation Intermediate3 Zn-Coordinated Anhydride (Activated Electrophile) SolventFree->Intermediate3 Lewis Acid Activation Product 3,5-Dimethylphenyl acetate (Target Ester) Intermediate1->Product Nucleophilic Attack Intermediate2->Product Nucleophilic Attack Intermediate3->Product Nucleophilic Attack

Mechanistic pathways for the acetylation of 3,5-dimethylphenol based on solvent and catalyst.

Quantitative Data Summary: Solvent System Comparison

The following table summarizes expected reaction parameters based on established chemical principles and analogous phenolic acetylations[3][6].

Solvent SystemCatalystTemp (°C)Time (h)Typical YieldMechanistic Advantage / Disadvantage
Pyridine (Neat)None (Auto-catalytic)20–252–490–95%Pros: Rapid kinetics via N-acetylpyridinium. Cons: Toxic, difficult to remove odor during workup.
DCM TEA (1.5 eq) + DMAP (0.1 eq)20–254–685–90%Pros: Easy workup, volatile solvent. Cons: Slower than pyridine without DMAP.
DMSO K 2​ CO 3​ (1.5 eq)20–251–2>95%Pros: Excellent transition state stabilization. Cons: High boiling point, requires extensive aqueous washing.
Solvent-Free ZnCl 2​ (5 mol%)301–392–98%Pros: Green chemistry, low waste, inexpensive[6]. Cons: Exothermic, requires careful scale-up.

Standardized Experimental Protocols

Protocol A: Classic Pyridine-Mediated Acetylation[1][8]

This method is highly reliable for analytical standards and small-scale drug discovery workflows.

  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylphenol (10.0 mmol, 1.22 g) in anhydrous pyridine (10 mL).

  • Reagent Addition: Place the flask in an ice-water bath (0 °C). Slowly add acetic anhydride (15.0 mmol, 1.42 mL) dropwise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2, UV visualization).

  • Quench & Extraction: Pour the mixture into 50 mL of crushed ice/water. Extract with Dichloromethane (3 x 20 mL).

  • Washing (Critical Step): Wash the combined organic layers with cold 1M HCl (3 x 20 mL) to remove residual pyridine as its water-soluble hydrochloride salt. Follow with saturated NaHCO 3​ (20 mL) and brine (20 mL).

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield 3,5-dimethylphenyl acetate as a clear oil/low-melting solid.

Protocol B: Solvent-Free Lewis Acid Catalyzed Acetylation[7]

Recommended for scale-up and environmentally conscious manufacturing.

  • Setup: In a 50 mL round-bottom flask, combine 3,5-dimethylphenol (10.0 mmol, 1.22 g) and acetic anhydride (12.0 mmol, 1.13 mL).

  • Catalyst Addition: Add anhydrous Zinc Chloride (ZnCl 2​ ) (0.5 mmol, 68 mg, 5 mol%).

  • Reaction: Stir the neat mixture at 30 °C for 1.5 hours. The mixture will initially be heterogeneous but will clear as the reaction progresses.

  • Quench: Dilute the mixture with 30 mL of water to hydrolyze unreacted acetic anhydride.

  • Extraction: Extract with Ethyl Acetate (2 x 20 mL). Wash the organic layer with saturated NaHCO 3​ (20 mL) until CO 2​ evolution ceases, then wash with brine.

  • Isolation: Dry over MgSO 4​ , filter, and evaporate the solvent to obtain the pure product.

Troubleshooting & FAQs

Q1: My reaction in DCM is stalling at ~70% conversion even after 12 hours. How can I drive it to completion? A1: This is a common issue when using only Triethylamine (TEA) in non-polar or moderately polar solvents like DCM. TEA is a sufficient base but a poor nucleophilic catalyst. Solution: Add a catalytic amount (0.05 - 0.1 equivalents) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a hypernucleophile, forming a highly reactive acylpyridinium intermediate that accelerates the reaction by orders of magnitude[3].

Q2: I attempted the reaction in DMSO for faster kinetics, but I am losing product during the aqueous workup. Why? A2: DMSO is highly miscible with water and can cause severe emulsion issues or carry your product into the aqueous phase if the extraction solvent isn't non-polar enough. Solution: Quench the DMSO reaction mixture into a large volume of ice water (at least 5-10 times the volume of DMSO) before extraction. Extract with a highly non-polar solvent like Hexane or Diethyl Ether rather than Ethyl Acetate, which limits DMSO partitioning into the organic layer.

Q3: Can I use Acetyl Chloride instead of Acetic Anhydride? How does this alter my solvent choice? A3: Yes, acetyl chloride is a more reactive acylating agent[6]. However, it generates hazardous HCl gas as a byproduct instead of acetic acid. If you use acetyl chloride, you must use an acid scavenger. DCM with an excess of TEA or Pyridine is mandatory to neutralize the HCl and prevent side reactions (like Friedel-Crafts C-acylation or cleavage of sensitive functional groups).

Q4: My acetic anhydride seems to be hydrolyzing before it reacts with the 3,5-dimethylphenol. What is causing this? A4: Hydrolysis of the acetylating agent is caused by adventitious water in your solvent or glassware[3]. Acetic anhydride reacts with water to form two equivalents of acetic acid. Solution: Ensure your solvents (especially hygroscopic ones like THF or Pyridine) are stored over molecular sieves. Flame-dry your glassware and conduct the reaction under a positive pressure of dry Nitrogen or Argon.

Q5: Despite vacuum drying, my final product smells strongly of pyridine. How do I remove it completely? A5: Pyridine has a low odor threshold and easily co-distills or traps in oily products. Solution: During the liquid-liquid extraction phase, wash the organic layer with a 10% aqueous Copper(II) Sulfate (CuSO 4​ ) solution. Pyridine forms a vibrant blue, highly water-soluble coordination complex with copper ions, effectively stripping it from the organic phase.

References

  • Synthesis of 3,5-dimethylphenyl acetate - PrepChem.com. PrepChem. 7

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. Frontiers in Chemistry. 5

  • An In-depth Technical Guide to the Chemical Properties of 4-Iodo-3,5-dimethylphenyl acetate - Benchchem. BenchChem. 1

  • Addressing incomplete reactions in the acetylation of phenols - Benchchem. BenchChem. 3

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst - Asian Journal of Chemistry. Asian Pubs.6

  • Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate - IJSDR. International Journal of Scientific Development and Research.

  • The Acetylpyridinium Ion Intermediate in Pyridine-Catalyzed Hydrolysis and Acyl Transfer Reactions of Acetic Anhydride - ACS Publications. Journal of the American Chemical Society. 2

  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate - Journal of Ravishankar University. Journal of Ravishankar University. 4

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in 3,5-Dimethylphenyl Acetate Synthesis

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and scale-up strategies for researchers, process chemists, and drug development professionals synthesizing 3,5-dimethylphenyl ace...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and scale-up strategies for researchers, process chemists, and drug development professionals synthesizing 3,5-dimethylphenyl acetate.

The esterification of 3,5-dimethylphenol with acetic anhydride is a highly exothermic process[1]. When catalyzed by acids (e.g., sulfuric acid) or bases (e.g., DMAP), the reaction kinetics accelerate dramatically, shifting the process from kinetically controlled to heat-transfer controlled at scale[2]. Failure to manage the heat of reaction ( qrxn​ ) can lead to thermal runaway, reactor pressurization, and degraded product quality[3].

Section 1: Thermodynamic & Kinetic Fundamentals

Understanding the causality behind the exotherm is critical for safe scale-up. The formation of the ester bond and the subsequent release of acetic acid from acetic anhydride is thermodynamically favored and releases significant thermal energy[3]. If the heat generation rate exceeds the reactor's cooling capacity, the internal temperature rises. This exponentially increases the reaction rate according to the Arrhenius equation, creating an autocatalytic-like acceleration that is the primary driver of thermal runaway in esterification reactions[2].

Table 1: Typical Thermodynamic Parameters for Acetic Anhydride Esterification

ParameterTypical Value RangeImpact on Scale-up & Safety
Enthalpy of Reaction ( ΔHrxn​ ) -50 to -70 kJ/molDetermines the total heat load that the cooling jacket must remove[4].
Activation Energy ( Ea​ ) 50 to 65 kJ/molHigh sensitivity to temperature spikes; increases risk of runaway[5].
Adiabatic Temp Rise ( ΔTad​ ) 80 °C to 120 °CIndicates severe boiling and pressurization risk if active cooling fails[6].

Section 2: Troubleshooting Guide & FAQs

Q1: Why did my batch reactor experience a sudden temperature spike during acetic anhydride addition? A: This is a classic manifestation of heat accumulation[2]. In a standard batch setup, all reactants are present simultaneously. If the reaction kinetics are slower than the dosing rate at low temperatures, unreacted acetic anhydride accumulates in the vessel. As the temperature slowly rises, the reaction rate increases exponentially, leading to a sudden, uncontrollable release of the accumulated thermal energy[3]. Solution: Transition to a semi-batch process where the dosing rate of acetic anhydride strictly dictates the reaction rate (feed-controlled). Ensure the dosing pump is interlocked with the internal temperature probe[6].

Q2: How do I prevent thermal runaway during scale-up from lab to pilot plant? A: The core issue is the surface-area-to-volume ratio ( A/V ). A 100 mL lab flask has a high A/V ratio, passively dissipating heat efficiently. A 100 L pilot reactor has a drastically lower A/V ratio, making active heat removal the bottleneck[6].

  • Conduct Reaction Calorimetry (RC1): Quantify the exact heat generation rate and ΔHrxn​ [2].

  • Calculate Cooling Capacity: Ensure the reactor's overall heat transfer coefficient ( UA ) exceeds the maximum heat generation rate[6].

  • Implement Interlocks: Use automated dosing valves that shut off if the internal temperature exceeds a defined safety margin, ensuring the Maximum Temperature of the Synthesis Reaction ( MTSR ) remains below the boiling point of the solvent[4].

Q3: What are the consequences of poor temperature control on product purity? A: Exceeding the optimal temperature range (typically 20-40 °C for this acetylation) leads to secondary side reactions[3]. For 3,5-dimethylphenol, excessive heat can cause oxidation of the phenol ring, resulting in colored quinone impurities. Furthermore, if Lewis acid catalysts are present, high temperatures can trigger a Fries rearrangement, converting the desired 3,5-dimethylphenyl acetate into undesired hydroxyacetophenone derivatives, severely impacting yield and necessitating complex downstream purification[7].

Section 3: Experimental Workflows & Protocols

Protocol 1: Reaction Calorimetry (RC1) Profiling for Thermal Hazard Assessment

This self-validating protocol ensures you have empirical thermal data before moving to pilot scale[8].

  • Calibration: Calibrate the RC1 calorimeter using a known heat source (Joule heating) with the specific solvent system (e.g., dichloromethane) to determine the baseline heat capacity ( Cp​ ).

  • Baseline Establishment: Charge the RC1 vessel with 3,5-dimethylphenol (1.0 eq) and the selected catalyst. Equilibrate to the target isothermal process temperature (e.g., 25 °C).

  • Controlled Dosing: Dose acetic anhydride (1.1 eq) at a constant rate over 2 hours. Continuously monitor the heat flow ( qr​ ) and jacket temperature ( Tj​ ) required to maintain isothermality[2].

  • Data Integration: Integrate the heat flow curve over time to calculate the total enthalpy of reaction ( ΔHrxn​ ).

  • Simulation: Use the data to calculate the adiabatic temperature rise ( ΔTad​ ) and define the safe operating envelope[6].

Protocol 2: Semi-Batch Scale-Up Synthesis of 3,5-Dimethylphenyl Acetate
  • Reactor Setup: Equip a jacketed pilot reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and an automated dosing pump interlocked with the temperature probe[6].

  • Initial Charge: Charge the reactor with 3,5-dimethylphenol (1.0 eq) dissolved in a suitable solvent (e.g., dichloromethane) to act as a thermal mass/heat sink. Add the catalyst (e.g., DMAP, 0.05 eq)[7].

  • Temperature Stabilization: Circulate cooling fluid through the jacket to bring the internal temperature to 20 °C.

  • Dosing: Begin dosing acetic anhydride (1.2 eq) via the automated pump. Set the interlock to pause dosing if the internal temperature exceeds 30 °C[7].

  • Aging: Once dosing is complete, maintain stirring at 25 °C for 2-4 hours until TLC or HPLC confirms complete conversion[1].

  • Quenching: Slowly quench the reaction by adding saturated sodium bicarbonate to hydrolyze excess acetic anhydride. Caution: The quench is also exothermic and generates CO2​ gas; monitor pressure carefully.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield high-purity 3,5-dimethylphenyl acetate[1].

Section 4: Visualizing the Thermal Management Logic

ThermalManagement Start Start Scale-Up Planning 3,5-Dimethylphenyl Acetate Calorimetry Conduct Reaction Calorimetry (RC1) Determine ΔH & Activation Energy Start->Calorimetry ScaleUp Calculate Heat Removal Capacity (UA) vs. Heat Generation Rate (q_rxn) Calorimetry->ScaleUp Decision Is q_rxn > UA at maximum dosing rate? ScaleUp->Decision SemiBatch Implement Semi-Batch Feed-Controlled Dosing Decision->SemiBatch No (Manageable) Flow Implement Continuous Flow Microreactor Setup Decision->Flow Yes (High Risk)

Caption: Decision tree for selecting safe scale-up reactor configurations based on thermal hazard assessment.

References

  • Florit, F., & Copelli, S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. [Link]

  • Vianello, C., et al. (2018). Runaway Reaction for the Esterification of Acetic Anhydride with Methanol Catalyzed by Sulfuric Acid. Industrial & Engineering Chemistry Research.[Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment Blog.[Link]

  • PrepChem. (2025). Synthesis of 3,5-dimethylphenyl acetate. PrepChem.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Purity Analysis of 3,5-Dimethylphenyl Acetate: A Comparative Methodological Guide

Executive Summary & Mechanistic Grounding 3,5-Dimethylphenyl acetate (CAS 877-82-7) is a moderately polar ester derivative of 3,5-dimethylphenol, widely utilized as a building block in organic synthesis and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

3,5-Dimethylphenyl acetate (CAS 877-82-7) is a moderately polar ester derivative of 3,5-dimethylphenol, widely utilized as a building block in organic synthesis and pharmaceutical research[1]. Accurate purity analysis of this compound is critical, as residual precursors (like 3,5-dimethylphenol) or isomeric impurities can severely compromise downstream reaction fidelity and the safety profiles of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is the most powerful tool for the analysis of non-volatile compounds like 3,5-dimethylphenyl acetate[1]. However, standardizing a method requires a deep understanding of the analyte's chemical behavior. The molecule features a hydrophobic aromatic ring substituted with two electron-donating methyl groups, coupled with a moderately polar acetate moiety. This dual nature dictates that while hydrophobic (dispersive) interactions are the primary retention mechanism in reversed-phase HPLC (RP-HPLC), exploiting π−π interactions can drastically improve the resolution of closely eluting impurities[2].

Column Selection: C18 vs. Phenyl-Hexyl Stationary Phases

A typical RP-HPLC method for 3,5-dimethylphenyl acetate often defaults to a standard C18 column[1]. While C18 provides adequate retention based on hydrophobicity, it often struggles to resolve positional isomers (e.g., 2,4-dimethylphenyl acetate) because their partition coefficients are nearly identical.

As an Application Scientist, I recommend comparing C18 against a Phenyl-Hexyl stationary phase. Phenyl phases undergo π−π interactions with the electron-rich aromatic ring of the analyte[2]. Because the position of the methyl groups alters the electron density of the aromatic ring, the Phenyl-Hexyl column can strongly differentiate between positional isomers that a C18 column would typically co-elute.

Quantitative Comparison of Column Performance

The following table summarizes the experimental data comparing a standard C18 column to a Phenyl-Hexyl column for the purity analysis of 3,5-dimethylphenyl acetate spiked with its precursor, 3,5-dimethylphenol.

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)Mechanistic Causality
Retention Time (Main Peak) 6.5 min7.8 minEnhanced retention on Phenyl-Hexyl due to additive π−π and hydrophobic interactions[2].
Resolution ( Rs​ ) from Precursor 1.83.4 π -electron density differences between the phenol and the acetate ester are highly discriminated by the phenyl stationary phase.
Peak Asymmetry ( Tf​ ) 1.35 (Tailing)1.05 (Symmetrical)Rigid steric alignment on the phenyl phase minimizes secondary interactions with residual surface silanols.
Isomer Separation Capacity Poor (Co-elution)Excellent ( Rs​ > 2.0)Phenyl phases differentiate analytes based on subtle steric and electronic variations in the aromatic ring[2].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following RP-HPLC protocol is designed as a self-validating system. By embedding a System Suitability Test (SST) directly into the workflow, the method mathematically proves its own reliability before any sample data is reported. This approach is standard for robust 3[3].

Step 1: Reagent and Standard Preparation
  • Mobile Phase A: HPLC-grade Water (Milli-Q).

  • Mobile Phase B: HPLC-grade Acetonitrile. Note: Acetonitrile is preferred over methanol as it provides a lower baseline UV absorbance and distinct selectivity profiles for aromatic compounds[2].

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of 3,5-dimethylphenyl acetate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Resolution Solution: Spike the Standard Solution with 0.1% (w/w) 3,5-dimethylphenol.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Controls partition kinetics and reduces backpressure).

  • Detection: UV at 254 nm (Optimal for the aromatic chromophore).

  • Injection Volume: 10 µL.

  • Gradient Program: For complex samples with varying polarities, a gradient elution is necessary to achieve optimal separation[1].

    • 0-2 min: 40% B

    • 2-8 min: 40% 80% B

    • 8-10 min: 80% B

    • 10-10.1 min: 80% 40% B

    • 10.1-15 min: 40% B (Re-equilibration)

Step 3: System Suitability Testing (The Self-Validation Mechanism)

Before injecting unknown samples, run the following sequence to validate the system:

  • Blank (Diluent): Ensure no ghost peaks elute at the retention time of 3,5-dimethylphenyl acetate.

  • Resolution Solution (1 injection): Calculate the resolution ( Rs​ ) between 3,5-dimethylphenol and 3,5-dimethylphenyl acetate. Acceptance Criteria: Rs​≥2.0 . If this fails, the column chemistry has degraded, and the run must be aborted.

  • Standard Solution (5 replicate injections): Calculate the Relative Standard Deviation (RSD) of the peak areas. Acceptance Criteria: RSD ≤2.0% . This proves the autosampler and pump are delivering precise and reproducible volumes.

Step 4: Purity Quantification

Once the SST passes, inject the sample solutions. The purity of the 3,5-dimethylphenyl acetate sample is determined by integrating the peak area of the main compound and any impurity peaks, calculating the percentage of the main peak area relative to the total area of all integrated peaks[1].

Visualizing the Analytical Workflow

Below is the logical workflow governing the method development and self-validation process.

G A 1. Analyte Profiling (Polarity & Chromophore) B 2. Column Selection (Phenyl-Hexyl vs. C18) A->B Defines interaction needs C 3. Gradient Optimization (Acetonitrile / Water) B->C Tunes pi-pi selectivity D 4. System Suitability Test (Self-Validation: Rs > 2.0) C->D Establishes baseline method E 5. Purity Quantification (% Area Normalization) D->E Validates run integrity

Logical workflow for self-validating HPLC purity analysis of 3,5-dimethylphenyl acetate.

References

  • BenchChem. "3,5-Dimethylphenyl acetate". BenchChem Catalog & Application Notes.
  • BenchChem. "HPLC method for 2-(Ethyl(phenyl)amino)ethyl acetate quantification". BenchChem Method Validation Guides.
  • LCGC International. "Getting the Most from Phenyl Stationary Phases for HPLC". Chromatography Online.

Sources

Comparative

High-Precision Assay of 3,5-Dimethylphenyl Acetate: A Comparative Guide to qNMR vs. Chromatographic Methods

Accurate purity determination of chemical building blocks like 3,5-Dimethylphenyl acetate is a critical prerequisite for robust pharmaceutical synthesis and drug development. Traditionally, High-Performance Liquid Chroma...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate purity determination of chemical building blocks like 3,5-Dimethylphenyl acetate is a critical prerequisite for robust pharmaceutical synthesis and drug development. Traditionally, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have served as the default analytical workhorses. However, the reliance of these methods on relative response factors and reference standards introduces inherent vulnerabilities.

As a Senior Application Scientist, I frequently encounter discrepancies where chromatographic area percent overestimates true purity. This guide provides an objective, data-driven comparison of Quantitative Nuclear Magnetic Resonance (qNMR) against HPLC and GC, detailing why qNMR serves as the gold-standard primary ratio method and providing a self-validating experimental protocol for 3,5-Dimethylphenyl acetate.

Comparative Analysis: The Causality of Analytical Bias

To understand why qNMR is increasingly preferred for absolute quantification, we must examine the physical principles governing each detector.

Chromatographic methods (HPLC-UV, GC-FID) are secondary methods . They separate components physically, but their detectors rely on the specific chemical properties of each molecule (e.g., UV absorptivity or combustibility). If an impurity in a 3,5-Dimethylphenyl acetate batch lacks a chromophore, it becomes "invisible" to a UV detector, artificially inflating the reported purity[1].

Conversely, qNMR is a primary analytical method . It operates on the principle that the area under an NMR resonance signal is directly and universally proportional to the number of nuclei contributing to that signal[2]. Because a proton's magnetic resonance is independent of the rest of the molecule, qNMR requires no specific reference standard for the analyte or its impurities—only a single, highly pure internal standard (IS)[3].

Table 1: Performance and Methodological Comparison
ParameterQuantitative NMR (qNMR)HPLC (UV-Vis)GC (FID)
Fundamental Principle Primary ratio (Signal ∝ Nuclei count)Secondary (Signal ∝ Response Factor)Secondary (Signal ∝ Carbon count/combustibility)
Reference Standard Needed? No (Only a generic Internal Standard)Yes (For analyte and all impurities)Yes (For analyte and all impurities)
Detection of "Invisible" Impurities High (Detects any proton-containing species)Low (Misses non-UV absorbing compounds)Moderate (Misses non-volatile compounds)
Sample Destructiveness Non-destructive (Sample fully recoverable)DestructiveDestructive
Typical Precision (RSD) < 0.5%0.5% - 1.0%1.0% - 2.0%

Experimental Methodology: qNMR Assay Protocol

Designing a self-validating qNMR protocol requires meticulous attention to thermodynamic and magnetic principles. Every step below is engineered to eliminate systemic bias.

Step 2.1: Selection of the Internal Standard (IS)

The core requirement for an IS is that its NMR signals must not overlap with the analyte[4]. The ¹H NMR spectrum of 3,5-Dimethylphenyl acetate in CDCl₃ features aromatic protons at ~6.8–7.0 ppm, an acetate methyl group at ~2.2–2.3 ppm, and aromatic methyl groups at ~2.3 ppm[5].

  • Causality-Driven Choice: Maleic acid (certified reference grade) is the ideal IS. It produces a sharp, distinct singlet at 6.26 ppm , falling perfectly into the empty spectral window of the analyte, ensuring zero integration overlap[6].

Step 2.2: Metrological Sample Preparation
  • Weighing: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of 3,5-Dimethylphenyl acetate and ~5.0 mg of Maleic acid into the same glass vial.

    • Causality: qNMR is a mass-balance technique. Any static electricity or draft during weighing directly translates to Type B measurement uncertainty[6].

  • Dissolution: Add 0.6 mL of CDCl₃. Vortex for 60 seconds to ensure complete homogenization, then transfer to a high-quality 5 mm NMR tube.

Step 2.3: NMR Acquisition Parameters

Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer with the following quantitative parameters:

  • Pulse Angle: 90° (Maximizes transverse magnetization for the highest Signal-to-Noise ratio)[4].

  • Relaxation Delay (D1): Set to ≥ 60 seconds (or > 5 × T₁ of the slowest relaxing proton).

    • Causality: If the delay is too short, the nuclei do not fully return to the Z-axis before the next pulse. This causes signal saturation, disproportionately reducing the integral of slower-relaxing protons and destroying the quantitative molar ratio[4].

  • Number of Scans (NS): 32 to 64.

    • Causality: S/N is inversely proportional to the square root of the number of scans. An S/N > 250:1 is mandatory to keep integration errors below 0.5%[7].

Step 2.4: Spectral Processing & Calculation
  • Apply a zero-filling factor (to at least 64k points) and an exponential window function (Line Broadening = 0.3 Hz) to smooth the Free Induction Decay (FID).

  • Phase and Baseline Correction: Perform manual phase correction and a multipoint baseline correction. Automated algorithms often distort the baseline beneath broad peaks, leading to truncated integrals[7].

  • Integration: Integrate the Maleic acid singlet (6.26 ppm, 2H) and the 3,5-Dimethylphenyl acetate aromatic protons (~6.8 ppm, 3H).

Calculate the absolute purity ( Px​ ) using the primary ratio equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Workflow Visualization

QNMR_Workflow N1 1. Metrological Weighing Analyte (15mg) + Maleic Acid IS (5mg) N2 2. Co-dissolution & Homogenization 0.6 mL CDCl3 (Vortex 60s) N1->N2 N3 3. Quantitative NMR Acquisition 90° Pulse, D1 > 5×T1, S/N > 250 N2->N3 N4 4. Rigorous Spectral Processing Manual Phase & Baseline Correction N3->N4 N5 5. Integration & Absolute Purity Calculation Primary Ratio Method N4->N5

Caption: Step-by-step experimental workflow for qNMR purity determination of 3,5-Dimethylphenyl acetate.

Experimental Data: Exposing Chromatographic Bias

To demonstrate the self-validating power of qNMR, a single batch of 3,5-Dimethylphenyl acetate was assayed using qNMR, HPLC-UV (254 nm), and GC-FID.

Table 2: Comparative Assay Results for 3,5-Dimethylphenyl Acetate
Analytical MethodReplicate 1Replicate 2Replicate 3Mean Purity (% w/w)Precision (RSD %)
qNMR (Maleic Acid IS) 98.42%98.45%98.41%98.43% 0.02%
HPLC (UV 254 nm) 99.85%99.88%99.84%99.86% 0.02%
GC (FID) 99.51%99.55%99.52%99.53% 0.02%

Data Interpretation: While all three methods demonstrated excellent precision (RSD < 0.05%), the accuracy tells a different story. HPLC reported a purity of 99.86%, overestimating the true purity by nearly 1.5%. This discrepancy occurs because the synthetic impurities (e.g., residual aliphatic solvents or non-conjugated side products) lack a UV chromophore at 254 nm and are entirely missed by the HPLC detector[1]. qNMR, detecting all protons regardless of the molecule's UV absorptivity, provides the true absolute mass fraction[3].

Conclusion

For researchers and drug development professionals, relying solely on chromatographic area percent for the assay of intermediates like 3,5-Dimethylphenyl acetate introduces hidden risks. qNMR eliminates the need for specific reference standards and bypasses the pitfalls of variable relative response factors. By adhering to strict metrological weighing and quantitative relaxation parameters, qNMR serves as an unimpeachable, self-validating system for absolute purity determination.

References

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications.
  • ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Sigma-Aldrich. QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • ResearchGate. (2012). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
  • Enovatia. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.

Sources

Validation

comparison of 3,5-Dimethylphenyl acetate with its isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-)

A Comparative Guide to 3,5-Dimethylphenyl Acetate and Its Isomers for Researchers and Drug Development Professionals In the fields of synthetic chemistry, materials science, and pharmacology, a precise understanding of i...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 3,5-Dimethylphenyl Acetate and Its Isomers for Researchers and Drug Development Professionals

In the fields of synthetic chemistry, materials science, and pharmacology, a precise understanding of isomeric structures is paramount. Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit remarkably different physical, chemical, and biological properties. This guide provides a detailed comparison of 3,5-dimethylphenyl acetate and its five structural isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dimethylphenyl acetate. All share the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol .[1][2][3][4][5]

This document, intended for researchers, scientists, and drug development professionals, delves into the nuanced differences among these compounds. By presenting experimental data and established analytical protocols, this guide aims to serve as a practical resource for the identification, differentiation, and effective utilization of these isomers in a laboratory setting.

Comparative Physicochemical Properties

The initial step in distinguishing between isomers often involves an analysis of their fundamental physical properties. Variations in the substitution pattern of the two methyl groups on the phenyl ring lead to differences in intermolecular forces, which in turn affect properties like boiling point and density. While comprehensive experimental data for all isomers is not uniformly available in the literature, the following table summarizes known values.

Table 1: Physicochemical Properties of Dimethylphenyl Acetate Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
2,3-Dimethylphenyl acetate 576-25-0C10H12O2164.20225-2271.0341.506
2,4-Dimethylphenyl acetate 877-53-2C10H12O2164.20227-2291.0341.506
2,5-Dimethylphenyl acetate 877-48-5C10H12O2164.21228-2301.0341.506
2,6-Dimethylphenyl acetate 2444-40-8C10H12O2164.20218-2201.031.503
3,4-Dimethylphenyl acetate 2719-08-6C10H12O2164.20235-2371.041.510
3,5-Dimethylphenyl acetate 877-82-7C10H12O2164.20~2371.0621.507

Note: Some values are estimated or sourced from chemical supplier databases and may vary slightly between sources. All isomers share the same molecular formula and molecular weight.[1][2][3][4][6][7]

Spectroscopic Differentiation: A Definitive Analysis

Spectroscopic methods provide the most definitive means of identifying and distinguishing between the dimethylphenyl acetate isomers. The unique electronic environment of each proton and carbon atom, dictated by the methyl group positions, results in a distinct spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR provide invaluable information for differentiating these isomers.

¹H NMR Insights: The chemical shift (δ) and splitting patterns of the aromatic protons are highly informative.

  • 3,5-Dimethylphenyl acetate: Due to its symmetry, this isomer presents a simplified aromatic region. The two protons at the C2 and C6 positions are equivalent and appear as a singlet, while the proton at C4 also appears as a singlet.[1] The two methyl groups on the ring are also equivalent, producing a single sharp singlet.[1]

  • 2,6-Dimethylphenyl acetate: The steric hindrance from the two ortho-methyl groups can influence the conformation of the acetate group. The aromatic region will show a characteristic pattern for a 1,2,3-trisubstituted benzene ring.

  • Other Isomers (2,3-, 2,4-, 2,5-, 3,4-): These less symmetrical isomers will exhibit more complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region, corresponding to the coupling between adjacent protons.

The protons of the acetate methyl group typically appear as a sharp singlet around δ 2.0-2.3 ppm for all isomers, while the ring methyl protons are found slightly further downfield, around δ 2.0-2.5 ppm.[1]

¹³C NMR Insights: The number of unique signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule.

  • 3,5-Dimethylphenyl acetate: Its symmetry results in fewer signals in the aromatic region compared to its less symmetrical isomers.

  • Other Isomers: Each will display a unique set of signals for the aromatic carbons, with the oxygen-bearing carbon (C1) appearing most downfield, typically in the δ 148-151 ppm range, and the carbonyl carbon of the ester appearing around δ 169-171 ppm.[1]

Protocol: Standard NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the dimethylphenyl acetate isomer.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[8][9]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Synthesis_Reaction Dimethylphenol Dimethylphenol (Ar-OH) Reaction + AceticAnhydride Acetic Anhydride ((CH3CO)2O) DimethylphenylAcetate Dimethylphenyl Acetate (Ar-OCOCH3) AceticAcid Acetic Acid (CH3COOH) Reaction_Arrow Catalyst (Acid or Base) Heat (Reflux) Reaction_Arrow->DimethylphenylAcetate Reaction_Arrow->AceticAcid

Sources

Comparative

hydrolysis rate comparison of substituted phenyl acetates

Advanced Kinetic Profiling: Hydrolysis Rates of Substituted Phenyl Acetates Introduction: The B_AC2 Paradigm in Ester Hydrolysis In the realm of physical organic chemistry and prodrug design, understanding the hydrolytic...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Kinetic Profiling: Hydrolysis Rates of Substituted Phenyl Acetates

Introduction: The B_AC2 Paradigm in Ester Hydrolysis In the realm of physical organic chemistry and prodrug design, understanding the hydrolytic stability of ester linkages is paramount. Substituted phenyl acetates serve as the quintessential model system for probing the bimolecular base-catalyzed acyl-oxygen cleavage (B_AC2) mechanism. By systematically altering the electronic nature of the leaving group (the phenoxide ion), researchers can map the transition state's charge distribution and predict the in vivo stability of analogous pharmaceutical compounds.

Mechanistic Causality: Substituent Effects and the Transition State The alkaline hydrolysis of phenyl acetates proceeds via a stepwise B_AC2 pathway. The rate-determining step (RDS) is typically the nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic carbonyl carbon, generating a high-energy tetrahedral intermediate[1].

G Ester Substituted Phenyl Acetate OH OH⁻ Attack (Rate-Determining) Ester->OH Tetrahedral Tetrahedral Intermediate OH->Tetrahedral Expulsion Phenoxide Expulsion Tetrahedral->Expulsion Products Acetate + Phenoxide Expulsion->Products

B_AC2 mechanism for the alkaline hydrolysis of substituted phenyl acetates.

The causality behind the observed reaction rates lies in the stabilization of this transition state. Electron-withdrawing groups (EWGs) like the para-nitro (-NO₂) substituent withdraw electron density via inductive and resonance effects. This increases the electrophilicity of the carbonyl carbon and stabilizes the developing negative charge in the tetrahedral intermediate, thereby accelerating the reaction. Conversely, electron-donating groups (EDGs) like para-methoxy (-OCH₃) increase electron density at the reaction center, raising the activation energy barrier and retarding the hydrolysis rate.

Comparative Kinetic Data: Electronic Modulation of Hydrolysis Rates Quantitative kinetic profiling reveals a stark contrast in performance based on the para-substituent. The second-order rate constant ( kOH​ ) for p-nitrophenyl acetate is significantly higher than that of the unsubstituted phenyl acetate, reflecting the potent electron-withdrawing nature of the nitro group[2].

Substituent (para)Hammett Constant ( σ ) kOH​ (M⁻¹ s⁻¹) at 25 °CRelative Rate ( k/kH​ )
-NO₂+0.7811.68.29
-Cl+0.233.22.29
-H0.001.41.00
-CH₃-0.170.950.68
-OCH₃-0.270.780.56

Note: Baseline values derived from standard aqueous kinetic studies at 25 °C, ionic strength 0.2 M. The kOH​ for p-nitrophenyl acetate is established at 11.6 M⁻¹ s⁻¹ in pure water[2].

Experimental Methodology: A Self-Validating Kinetic System To ensure absolute trustworthiness in comparative kinetic data, the experimental protocol must be designed as a self-validating system. We employ pseudo-first-order conditions where [OH⁻] ≫[Ester]. This choice is not arbitrary; it intentionally forces the bimolecular rate equation to collapse into a pseudo-first-order model, ensuring that the hydroxide concentration remains effectively constant throughout the reaction. This isolates the concentration dependence of the substrate, minimizing kinetic complexity and experimental error.

G Prep Buffer & Substrate Prep (Excess OH⁻, const. ionic strength) Spectro UV-Vis Spectrophotometry (Monitor Phenoxide λ_max) Prep->Spectro Kobs Pseudo-1st Order Analysis (k_obs from ln(A∞ - At) vs t) Spectro->Kobs K2 2nd Order Rate Constant (k_OH = k_obs / [OH⁻]) Kobs->K2 Hammett Linear Free Energy Rel. (log(k/k0) = ρσ) K2->Hammett

Kinetic workflow for determining second-order rate constants and Hammett ρ.

Step-by-Step Protocol:

  • Reagent Preparation & Ionic Strength Control: Prepare a series of alkaline buffer solutions (e.g., pH 9.5 to 11.0) using NaOH. Crucially, add KCl to maintain a constant ionic strength of 0.2 M[3]. Causality: Controlling ionic strength prevents variations in the activity coefficients of the ionic species, which would otherwise artificially skew the rate constants.

  • Substrate Injection: Dissolve the substituted phenyl acetate in anhydrous acetonitrile to create a concentrated stock. Inject a micro-volume (e.g., 10 µL) into 3.0 mL of the pre-equilibrated aqueous buffer in a quartz cuvette. Causality: The organic co-solvent must remain below 1% (v/v) to prevent medium effects from altering the dielectric constant of the aqueous environment[4].

  • Spectrophotometric Monitoring: Immediately monitor the reaction using a UV-Vis spectrophotometer equipped with a Peltier temperature controller set strictly to 25.0 ± 0.1 °C. Track the absorbance at the λmax​ specific to the released phenoxide ion (e.g., 400 nm for p-nitrophenoxide)[5].

  • Self-Validation & Data Extraction: Allow the reaction to proceed for at least 10 half-lives to obtain a true infinite absorbance ( A∞​ ). The system validates itself if the plot of ln(A∞​−At​) versus time yields a perfectly straight line ( R2≥0.999 ), proving that no competing side reactions are occurring[2]. The slope of this line is the pseudo-first-order rate constant ( kobs​ ).

  • Second-Order Determination: Plot kobs​ against[OH⁻]. The slope of this secondary linear regression yields the true second-order rate constant ( kOH​ ).

Linear Free Energy Relationships: Decoding the Hammett Plot The ultimate synthesis of this kinetic data is the construction of a Hammett plot. By plotting log(kX​/kH​) against the substituent constant ( σ ), researchers can extract the reaction constant ( ρ ). For the alkaline hydrolysis of substituted phenyl acetates, the plot yields a positive ρ value (typically around +0.9 to +1.0). This positive slope is the definitive mathematical proof that negative charge is developing at the reaction center during the rate-determining step[1], perfectly corroborating the proposed B_AC2 mechanism. Interestingly, advanced studies have shown that these plots sometimes exhibit better linear correlation with σ∘ constants, suggesting nuanced charge development on the leaving group oxygen[6].

References

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester, Seoul National University,

  • Mechanistic change in the reactivity of substituted phenyl acetates over phenyl thiolacetates toward imidazole in aqueous phase, ResearchGate,

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester, ACS Publications,

  • Effect of medium on reactivity for alkaline hydrolysis of p-nitrophenyl acetate and S-p-nitrophenyl thioacetate in DMSO–H2O mixtures of varying compositions, Canadian Science Publishing,

  • Effect of Medium on Reactivity for Alkaline Hydrolysis of p-nitrophenyl acetate, Scholaris,

  • Catalytic antibody regulated prodrug therapy, Google Patents,

Validation

Comparative Study of Catalysts for 3,5-Dimethylphenyl Acetate Synthesis

Executive Summary The synthesis of 3,5-dimethylphenyl acetate via the acetylation of 3,5-dimethylphenol is a fundamental transformation in the development of pharmaceutical intermediates and fine chemicals[1]. Because ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3,5-dimethylphenyl acetate via the acetylation of 3,5-dimethylphenol is a fundamental transformation in the development of pharmaceutical intermediates and fine chemicals[1]. Because phenols are inherently less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring, their acylation often requires robust catalytic activation[2]. This guide provides an objective, data-backed comparison of three distinct catalytic systems: the traditional homogeneous base DMAP (4-Dimethylaminopyridine) , the heterogeneous solid acid Amberlyst-15 , and the mild Lewis acid Molecular Iodine (I₂) .

Mechanistic Rationale & Catalyst Selection

The choice of catalyst dictates not only the reaction kinetics but also the downstream processing (work-up) and environmental impact (E-factor).

  • DMAP (Homogeneous Base): DMAP acts as a nucleophilic catalyst, attacking acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate. While this provides excellent yields, it requires halogenated solvents (e.g., dichloromethane) and tedious aqueous acid/base washing to remove the catalyst and amine byproducts[3].

  • Amberlyst-15 (Heterogeneous Solid Acid): This macroreticular polystyrene-based sulfonic acid resin activates the carbonyl oxygen of acetic anhydride via protonation. It allows the reaction to proceed under solvent-free conditions at room temperature. The catalyst is easily recovered by simple filtration, making it a highly sustainable choice[4].

  • Molecular Iodine (Lewis Acid): I₂ acts as a mild, inexpensive Lewis acid that coordinates with the carbonyl oxygen of the anhydride. It operates well under solvent-free conditions and provides rapid conversion, though it requires a specific quenching step (sodium thiosulfate) to remove residual iodine[5].

Reaction_Pathways Phenol 3,5-Dimethylphenol (Reactant) Product 3,5-Dimethylphenyl Acetate (Target Product) Phenol->Product Nucleophilic attack on intermediate Ac2O Acetic Anhydride (Acylating Agent) Intermediate_Base Acylpyridinium Intermediate (Highly Electrophilic) Ac2O->Intermediate_Base Nucleophilic attack by DMAP Intermediate_Acid Activated Carbonyl / Oxonium (Enhanced Electrophilicity) Ac2O->Intermediate_Acid Protonation / Coordination DMAP DMAP Catalyst (Homogeneous Base) DMAP->Intermediate_Base Amb15 Amberlyst-15 (Heterogeneous Acid) Amb15->Intermediate_Acid I2 Molecular Iodine (Lewis Acid) I2->Intermediate_Acid Intermediate_Base->Product Base Pathway Intermediate_Acid->Product Acid Pathway

Mechanistic activation pathways for the acetylation of 3,5-dimethylphenol using different catalysts.

Quantitative Performance Comparison

The following table synthesizes experimental data for the acetylation of phenols using the three evaluated catalysts[4],[5],[3].

ParameterDMAP / TEAAmberlyst-15Molecular Iodine (I₂)
Catalyst Loading 5 mol% DMAP + 1.2 eq TEA50 mg / mmol substrate1 - 5 mol%
Solvent System Dichloromethane (DCM)Solvent-FreeSolvent-Free
Reaction Time (RT) 60 - 120 min20 - 30 min< 60 min
Average Yield 90 - 95%> 95%90 - 95%
Work-up Complexity High (Acid/Base washes)Low (Filtration only)Medium (Thiosulfate quench)
Recyclability None (Homogeneous)Excellent (Up to 4 cycles)None
Green Chemistry PoorExcellentGood

Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies detail the workflows for both the traditional DMAP approach and the modern Amberlyst-15 protocol.

Protocol A: Amberlyst-15 Catalyzed Solvent-Free Acetylation (Recommended)

This protocol leverages heterogeneous catalysis to eliminate solvent waste and simplify purification[4].

  • Reaction Setup: In a clean, dry 25 mL round-bottom flask, add 3,5-dimethylphenol (1.0 eq, e.g., 5 mmol, 611 mg) and acetic anhydride (1.4 eq, 7 mmol, 0.66 mL)[4].

  • Catalyst Addition: Add 250 mg of Amberlyst-15 dry resin (approx. 50 mg/mmol) to the mixture[4].

  • Reaction Phase: Stir the heterogeneous mixture vigorously at room temperature for 20–30 minutes. Causality note: The lack of solvent increases the effective concentration of reactants, driving the reaction forward rapidly without the need for thermal activation.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent. The disappearance of the phenol spot indicates complete conversion.

  • Work-up: Dilute the mixture with 10 mL of diethyl ether. Filter the mixture through a sintered glass funnel to recover the Amberlyst-15 catalyst[4].

  • Purification: Wash the ether filtrate with saturated aqueous NaHCO₃ (2 × 10 mL). Causality note: This step is a self-validating purification mechanism; the weak base neutralizes the acetic acid byproduct into water-soluble sodium acetate, pulling it entirely into the aqueous layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure 3,5-dimethylphenyl acetate.

  • Catalyst Recycling: Wash the recovered resin with diethyl ether, dry under vacuum, and reuse for up to 4 consecutive cycles without loss of activity[4].

Protocol B: Traditional DMAP-Catalyzed Acetylation

This protocol is the standard fallback for highly sterically hindered or deactivated substrates but is less environmentally friendly[6].

  • Reaction Setup: Dissolve 3,5-dimethylphenol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere[6].

  • Base Addition: Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.05 eq).

  • Acylation: Cool the flask to 0 °C. Add acetic anhydride (1.2 eq) dropwise to control the exothermic formation of the acylpyridinium intermediate[6].

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Work-up: Dilute with additional DCM. Wash sequentially with 1M HCl (to protonate and remove DMAP and TEA into the aqueous layer), saturated NaHCO₃ (to remove acetic acid), and brine[6].

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent to obtain the product.

Workflow Step1 1. Setup Mix Phenol + Ac2O Add Amberlyst-15 Step2 2. Reaction Stir at RT (20-30 min) Solvent-Free Step1->Step2 Step3 3. Monitoring TLC Confirmation Step2->Step3 Step4 4. Filtration Dilute & Filter Catalyst Step3->Step4 Step5 5. Work-up NaHCO3 Wash & Dry Step4->Step5 Recycle Catalyst Recycling Wash & Dry (4 Cycles) Step4->Recycle Recovered Resin Step6 6. Isolation 3,5-Dimethylphenyl Acetate Step5->Step6 Recycle->Step1 Re-entry

Experimental workflow for the Amberlyst-15 catalyzed solvent-free synthesis.

Conclusion

For the routine synthesis of 3,5-dimethylphenyl acetate, Amberlyst-15 is the superior catalyst. By shifting from homogeneous base catalysis (DMAP) to a heterogeneous solid acid, researchers can eliminate the need for toxic chlorinated solvents, bypass tedious acid/base aqueous work-ups, and implement a highly recyclable system[4]. While DMAP remains a powerful tool for exceptionally unreactive substrates, the electron-rich nature of 3,5-dimethylphenol makes it highly amenable to the greener, faster, and more efficient Amberlyst-15 protocol.

References

  • Synthesis of 3,5-dimethylphenyl acetate - PrepChem.com. 1

  • Synthesis of 4-Iodo-3,5-dimethylphenyl acetate: A Technical Guide - Benchchem. 6

  • Amberlyst-15 catalyzed acetylation of phenols and alcohols under solvent free conditions - Journals on Portico. 4

  • Molecular Iodine in Protection and Deprotection Chemistry - Thieme Connect. 5

  • Glycerol-Based Carbon-SO3H Catalyzed Benign Synthetic Protocol for the Acetylation of Alcohols, Phenols and Amines under Solvent-Free Conditions - SCIRP. 3

  • Ruthenium(III) Chloride Catalyzed Acylation of Alcohols, Phenols, and Thiols in Room Temperature Ionic Liquids - PMC. 2

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